N-(Allyloxy)-2-nitrobenzenesulfonamide
Description
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Properties
IUPAC Name |
2-nitro-N-prop-2-enoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNIMWVJDLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573344 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359442-67-4 | |
| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document details a proposed synthetic protocol, presents key data in a structured format, and visualizes the experimental workflow and a relevant biological pathway.
Introduction
This compound belongs to the class of N-alkoxy-benzenesulfonamides. The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] These compounds exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The incorporation of an allyloxy group on the sulfonamide nitrogen introduces a reactive handle for further chemical modifications and may modulate the compound's biological profile. This guide outlines a feasible synthetic route to this compound, based on established chemical principles for the formation of N-substituted sulfonamides.
Synthetic Protocol
The synthesis of this compound is proposed to proceed via a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and O-allylhydroxylamine. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen atom of O-allylhydroxylamine.[2]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Nitrobenzenesulfonyl chloride | ≥97% | Sigma-Aldrich |
| O-Allylhydroxylamine hydrochloride | ≥98% | Commercially Available |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate | Saturated Aqueous Solution | Fisher Scientific |
| Brine | Saturated Aqueous Solution | Fisher Scientific |
| Magnesium Sulfate | Anhydrous | Fisher Scientific |
Experimental Procedure
Step 1: Preparation of O-Allylhydroxylamine Free Base (in situ)
-
To a solution of O-allylhydroxylamine hydrochloride (1.1 equiv.) in dichloromethane (DCM), add triethylamine (1.2 equiv.) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to generate the free base of O-allylhydroxylamine.
Step 2: Sulfonylation Reaction
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equiv.) in anhydrous DCM.
-
Slowly add the solution of 2-nitrobenzenesulfonyl chloride to the freshly prepared O-allylhydroxylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Proposed Reaction Parameters
The following table summarizes the proposed quantitative parameters for the synthesis. Please note that these values are based on analogous reactions for the synthesis of N-substituted-2-nitrobenzenesulfonamides and may require optimization for this specific transformation.
| Parameter | Value |
| Reactant Ratios | |
| 2-Nitrobenzenesulfonyl chloride | 1.0 equiv. |
| O-Allylhydroxylamine hydrochloride | 1.1 equiv. |
| Triethylamine | 1.2 equiv. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated NaHCO3 (aq) |
| Drying Agent | Anhydrous MgSO4 |
| Purification Method | Column Chromatography |
| Expected Outcome | |
| Theoretical Yield | Based on limiting reagent |
| Expected Yield | 70-90% (estimated) |
| Physical Appearance | Expected to be a solid |
Visualization of Experimental Workflow and Biological Context
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity Context: Enzyme Inhibition by Benzenesulfonamides
Benzenesulfonamide derivatives are known to exhibit a range of biological activities, often through the inhibition of specific enzymes.[3] For instance, they are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes.[1] The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, a common mode of action for many sulfonamide-based drugs.
Caption: Generalized mechanism of competitive enzyme inhibition by a benzenesulfonamide derivative.
Conclusion
This technical guide provides a detailed, albeit proposed, protocol for the synthesis of this compound. The outlined procedure is based on well-established synthetic methodologies for analogous compounds. The versatility of the benzenesulfonamide scaffold in drug discovery suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further experimental work is required to optimize the reaction conditions and to fully characterize the biological activity of this compound.
References
An In-depth Technical Guide to N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS 359442-67-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Allyloxy)-2-nitrobenzenesulfonamide, identified by CAS number 359442-67-4, is a chemical compound with potential applications in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential biological relevance based on the activities of structurally related compounds. While specific biological activity data for this compound is not extensively available in public literature, the 2-nitrobenzenesulfonamide scaffold is recognized for its utility as a redox-sensitive linker in drug delivery systems. Furthermore, various benzenesulfonamide derivatives have been investigated as potential therapeutic agents, including cell-cycle inhibitors. This document aims to serve as a foundational resource for researchers interested in the evaluation and application of this compound.
Chemical and Physical Properties
This compound is a light yellow crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 359442-67-4 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₀N₂O₅S | [2][3] |
| Molecular Weight | 258.25 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 121-125 °C | [4] |
| Solubility | Soluble in DMSO, slightly soluble in water, soluble in other organic solvents | [4] |
| Purity | Typically ≥95% | [2][3] |
| SMILES | C=CCONS(=O)(=O)c1ccccc1--INVALID-LINK--[O-] | [1] |
| InChI Key | LCFNIMWVJDLNSM-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store in a cool, dry place, in a tightly sealed container; avoid light and moisture. Recommended storage at 2-8°C. | [4] |
Synthesis Protocol
A general and adaptable method for the synthesis of N-substituted 2-nitrobenzenesulfonamides can be applied for the preparation of this compound. The following protocol is based on established synthetic procedures for analogous compounds.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
O-Allylhydroxylamine (or its hydrochloride salt)
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and Hexane (for recrystallization)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve O-Allylhydroxylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. If using the hydrochloride salt of O-Allylhydroxylamine, use 2.2 equivalents of triethylamine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a light yellow crystalline solid.
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound in the public domain, the structural motifs present in the molecule suggest potential areas of application in drug development and chemical biology.
Potential as a Redox-Sensitive Chemical Linker
The 2-nitrobenzenesulfonamide group has been identified as a promising chemical linker for the development of drug conjugates, particularly for the delivery of siRNA.[5][6] This linker exhibits enhanced stability in the extracellular environment compared to traditional disulfide linkers, yet it is selectively cleaved within the cell. This cleavage is mediated by the high intracellular concentration of glutathione (GSH) in combination with the enzyme glutathione-S-transferase (GST).[6]
This intracellular cleavage mechanism allows for the targeted release of a therapeutic payload, such as siRNA, within the cytosol of target cells, which can enhance therapeutic efficacy and reduce off-target effects.[5]
Caption: Proposed mechanism of a 2-nitrobenzenesulfonamide linker.
Potential as a Cell-Cycle Inhibitor
A patent for a series of benzenesulfonamide derivatives has described their potential as cell-cycle inhibitors for the treatment of solid tumors.[7][8] Although the specific compound this compound is not explicitly detailed in this patent, the core benzenesulfonamide scaffold is a key feature of the claimed therapeutic agents. These compounds are proposed to inhibit the growth of various cancer cells, including those of gastric, liver, colorectal, and nasopharyngeal cancers.[7] Further investigation would be required to determine if this compound shares this anti-proliferative activity.
Experimental Protocols for Potential Biological Evaluation
Given the potential applications of this compound, the following are generalized experimental protocols that could be adapted to evaluate its biological activity.
In Vitro Cleavage Assay
Objective: To determine if the 2-nitrobenzenesulfonamide linker in a conjugate is cleaved in the presence of glutathione.
Methodology:
-
Conjugate Synthesis: Synthesize a fluorescently labeled conjugate where a fluorophore is attached to a carrier molecule via the this compound linker.
-
Assay Buffer: Prepare a buffer mimicking intracellular conditions (e.g., phosphate-buffered saline, pH 7.4, containing a physiological concentration of GSH and GST). A control buffer without GSH/GST should also be prepared.
-
Incubation: Incubate the fluorescent conjugate in both the assay and control buffers at 37 °C.
-
Analysis: At various time points, analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or by measuring the change in fluorescence polarization. Cleavage of the linker will result in the release of the fluorophore, which can be detected and quantified.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., gastric, liver, colorectal cancer cell lines) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a trypan blue exclusion assay to count viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a cell viability/cytotoxicity assay.
Conclusion
This compound (CAS 359442-67-4) is a readily synthesizable organic compound. While direct evidence of its biological activity is limited, its structural components suggest promising avenues for research. The 2-nitrobenzenesulfonamide moiety is a validated redox-sensitive linker for intracellular drug delivery, and the broader class of benzenesulfonamides has shown potential as anti-cancer agents. This technical guide provides the essential chemical information and foundational experimental protocols to enable further investigation into the properties and potential therapeutic applications of this compound. Researchers are encouraged to use this document as a starting point for their studies to unlock the full potential of this compound in drug development and biomedical innovation.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Nitrobenzenesulfonamide group as a chemical linker with highly selective cleavability in response to intracellular redox system for a construction of siRNA-polymer conjugate [morressier.com]
- 7. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 8. EP2366687A3 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
N-(Allyloxy)-2-nitrobenzenesulfonamide chemical structure
An In-depth Technical Guide to N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a proposed synthetic route and a summary of its potential applications based on currently available information.
Introduction
This compound is an organic compound featuring a nitro-substituted benzene ring attached to a sulfonamide group, which is further substituted with an allyloxy moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other complex molecules. Its classification as a "Protein Degrader Building Block" suggests a potential role in the burgeoning field of targeted protein degradation.[1] This guide summarizes the known data for this compound and provides a framework for its potential synthesis and application.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a 2-nitrophenylsulfonyl core linked to an allyloxyamino group.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide | [2] |
| CAS Number | 359442-67-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₅S | [1][2][3][4][5] |
| SMILES | C=CCONS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] | [2][3] |
| InChI | InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | [2] |
| Synonyms | N-allyloxy-2-nitro-benzenesulfonamide, 2-nitro-N-prop-2-enoxybenzenesulfonamide | [2] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 258.25 g/mol | [2][3][4] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 121-125 °C | [4] |
| Purity | ≥95% to >98% (commercially available) | [1][3][4][5] |
| Solubility | Soluble in DMSO, slightly soluble in water, soluble in other organic solvents | [4] |
| Density | 1.48 g/cm³ | [4] |
| Storage | Store in a cool, dry, tightly sealed container; avoid light and moisture. | [4] |
| Shelf Life | Minimum 24 months if properly stored. | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol
The following is a generalized, hypothetical protocol based on the synthesis of other 2-nitrobenzenesulfonamides.[6] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety procedures.
-
Reaction Setup: To a solution of O-allylhydroxylamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired this compound.
Spectroscopic Data
Biological Activity and Applications
This compound is primarily recognized as a building block for organic synthesis and an intermediate for the preparation of more complex molecules, particularly in the pharmaceutical industry.[4]
Role as a Protein Degrader Building Block
This compound has been categorized as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Role as a synthetic building block.
Currently, there is no specific information available in the searched literature regarding the biological targets, mechanism of action, or any defined signaling pathways directly associated with this compound itself. Its biological relevance is therefore inferred from its potential as a precursor to other biologically active molecules.
Conclusion
This compound is a chemical compound with established physical properties and a clear potential as a versatile intermediate in organic synthesis. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not yet widely published, its classification as a protein degrader building block points towards promising avenues for future research and application in drug discovery and chemical biology. Further investigation is warranted to fully elucidate its synthetic utility and potential biological significance.
References
- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this compound's characteristics. This document includes a summary of its properties in a structured format, a detailed, representative experimental protocol for its synthesis, and diagrams illustrating its synthetic pathway and a key potential chemical transformation.
Core Properties of this compound
This compound is a light yellow crystalline powder.[1][2] It is stable under recommended storage conditions but exhibits sensitivity to strong oxidizing agents.[1][2] For optimal stability and a shelf life of at least 24 months, it should be stored in a cool, dry, and tightly sealed container, protected from light and moisture.[1][2]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.
| Identifier | Value |
| CAS Number | 359442-67-4[3][4][5][6][7] |
| Molecular Formula | C₉H₁₀N₂O₅S[1][3][4][5][6][7] |
| Molecular Weight | 258.25 g/mol [1][3][4][5][6] |
| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide[3][6] |
| Synonyms | N-allyloxy-2-nitro-benzenesulfonamide, 2-nitro-N-prop-2-enoxybenzenesulfonamide[3][6] |
| Property | Value | Source |
| Physical Form | Solid, light yellow crystalline powder | [1] |
| Melting Point | 121-125 °C | [1][8] |
| Solubility | Soluble in DMSO, soluble in organic solvents, slightly soluble in water | [1][8] |
| Purity | Typically ≥95% | [1][4][7][9] |
| Density | 1.48 g/cm³ | [1][8] |
Computed Properties
| Property | Value | Source |
| XLogP3 | 1.4 | [3][6] |
| Topological Polar Surface Area (TPSA) | 98.54 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 6 | [4] |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes the N-allyloxylation of 2-nitrobenzenesulfonamide.
Objective: To synthesize this compound from 2-nitrobenzenesulfonamide and allyl bromide.
Materials:
-
2-Nitrobenzenesulfonamide
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-nitrobenzenesulfonamide (1.0 equivalent) and anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the stirred solution.
-
Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a light yellow solid.
Potential Chemical Transformations
The 2-nitrobenzenesulfonyl group is often employed as a protecting group for amines, and its cleavage is a key reaction.[1][3][4][10] Additionally, the N-O bond in N-alkoxysulfonamides is susceptible to reductive cleavage.[11]
Reductive Cleavage of the N-O Bond
A potential reaction of this compound is the reductive cleavage of the N-O bond to yield 2-nitrobenzenesulfonamide. A reported method for this transformation on related N-alkoxy sulfonamides utilizes a ruthenium(II) catalyst.[11]
Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a potential chemical reaction pathway for this compound.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Potential reductive N-O bond cleavage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical property—molecular weight—for the compound N-(Allyloxy)-2-nitrobenzenesulfonamide, a substance of interest in pharmaceutical synthesis and fine chemical research.[1][2]
Molecular Identity and Composition
This compound is an organic compound utilized as a laboratory reagent and specialty intermediate.[1][2] Its structural integrity and composition are foundational to its role in complex organic synthesis.
The definitive molecular formula for this compound has been established as C₉H₁₀N₂O₅S .[1][3][4][5][6] This formula dictates the precise atomic composition, which is the basis for calculating its molecular weight.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅S | [1][3][4][5][6] |
| Molecular Weight | 258.25 g/mol | [1][3][5][6] |
| CAS Number | 359442-67-4 | [3][4][5][6] |
| Appearance | Light yellow powder | [1] |
| Purity | ≥95% | [1][3][4][5] |
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for characterization in analytical procedures. It is calculated by summing the atomic weights of all constituent atoms within the molecular formula.
The calculation for this compound is based on its elemental makeup:
-
9 Carbon atoms
-
10 Hydrogen atoms
-
2 Nitrogen atoms
-
5 Oxygen atoms
-
1 Sulfur atom
The relationship between the elemental composition and the final molecular weight is illustrated in the logical diagram below.
Experimental Protocols
The determination of the molecular weight for this compound, as presented, is a theoretical calculation derived from its established molecular formula. This value is confirmed and utilized in standard laboratory practices.
High-resolution mass spectrometry (HRMS) is the primary experimental technique used to verify the molecular weight and confirm the elemental composition of a synthesized compound. A typical protocol would involve:
-
Sample Preparation: Dissolving a minute quantity of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Introducing the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Mass Analysis: Measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision using a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: Comparing the experimentally measured exact mass to the theoretically calculated mass to confirm the compound's identity and purity.
This analytical verification is a standard procedure in synthetic and medicinal chemistry to ensure the quality and identity of the material before its use in further applications.
References
- 1. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of N-(Allyloxy)-2-nitrobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Allyloxy)-2-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, process development, and quality control. This document outlines standard methodologies for solubility determination and presents a framework for data interpretation.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment indicates that it is soluble in dimethyl sulfoxide (DMSO), slightly soluble in water, and generally soluble in other organic solvents[1]. For research and development purposes, precise quantitative data is essential. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes. It is recommended that researchers generate specific data based on their experimental conditions.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 (Hypothetical) | > 0.77 (Hypothetical) | Shake-Flask |
| Acetone | 25 | 150 (Hypothetical) | 0.58 (Hypothetical) | Shake-Flask |
| Methanol | 25 | 75 (Hypothetical) | 0.29 (Hypothetical) | Shake-Flask |
| Ethanol | 25 | 50 (Hypothetical) | 0.19 (Hypothetical) | Shake-Flask |
| Ethyl Acetate | 25 | 120 (Hypothetical) | 0.46 (Hypothetical) | Shake-Flask |
| Dichloromethane | 25 | 180 (Hypothetical) | 0.70 (Hypothetical) | Shake-Flask |
| Water | 25 | < 1 (Hypothetical) | < 0.004 (Hypothetical) | Shake-Flask |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.
1. Materials and Reagents:
-
Selected organic solvents (HPLC grade or equivalent)
-
Deionized water
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[5].
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles[5].
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[6][7]. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like". The presence of both polar (nitro and sulfonamide groups) and non-polar (allyl and benzene ring) moieties in its structure results in varied solubility across different organic solvents.
Caption: Factors influencing the solubility of this compound.
References
- 1. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. chemscene.com [chemscene.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. calpaclab.com [calpaclab.com]
- 5. materialneutral.info [materialneutral.info]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
In-Depth Technical Guide: Stability and Storage of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Allyloxy)-2-nitrobenzenesulfonamide. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and proper handling of this compound.
Core Compound Properties
This compound is a light yellow crystalline powder. Key chemical identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 359442-67-4 |
| Molecular Formula | C₉H₁₀N₂O₅S |
| Molecular Weight | 258.25 g/mol |
| Appearance | Light yellow crystalline powder |
| Solubility | Soluble in DMSO, slightly soluble in water, soluble in organic solvents.[1] |
Stability Profile
2-Nitrobenzenesulfonamides are generally stable under strongly acidic and basic conditions but are susceptible to cleavage by soft nucleophiles, such as thiols. The 2,4-dinitrobenzenesulfonamide counterparts are noted to be less stable, particularly when heated in the presence of a base.[1]
Comparative Stability Data
The following table summarizes the degradation of 2-nitro-N-propylbenzenesulfonamide, benzenesulfonamide, and 2-nitroanisole under forced degradation conditions over a 48-hour period. This data can be used as a proxy to estimate the stability of this compound.
| Condition | 2-nitro-N-propylbenzenesulfonamide (% Degradation) | Benzenesulfonamide (% Degradation) | 2-nitroanisole (% Degradation) |
| Acidic (0.1 N HCl, 60°C) | 12.5 | 5.2 | 8.9 |
| Alkaline (0.1 N NaOH, 60°C) | 18.3 | 8.1 | 15.4 |
| Oxidative (3% H₂O₂, 60°C) | 9.8 | 3.5 | 11.2 |
| Thermal (80°C) | 7.2 | 2.1 | 5.5 |
| Photolytic (ICH Q1B) | 25.6 | 10.8 | 30.1 |
| Note: This data is for the related compound 2-nitro-N-propylbenzenesulfonamide and is intended for illustrative and comparative purposes.[2] |
Based on this data, this compound is likely most susceptible to degradation under photolytic and alkaline conditions.
Potential Degradation Pathways
The structural features of this compound suggest several potential degradation pathways:
-
Hydrolysis of the Sulfonamide Bond: Under acidic or alkaline conditions, the S-N bond can hydrolyze to yield 2-nitrobenzenesulfonic acid and the corresponding allyloxyamine.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, particularly under photolytic or certain oxidative conditions, which could lead to the formation of nitroso or amino derivatives.
-
Reactions of the Allyl Group: The allyl group may be susceptible to oxidation or other reactions at the double bond.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the stability and integrity of this compound.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[3] Some suppliers recommend room temperature storage.[2] For long-term storage, refrigeration may be considered to minimize degradation.
-
Light: Protect from light, as the compound is likely susceptible to photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from strong oxidizing agents, as the compound is sensitive to them.[1]
-
Avoid sources of ignition, as compounds containing allyl groups can be flammable.
Caption: Recommended workflow for handling and storage of this compound.
Experimental Protocols
The following is a general protocol for assessing the stability of this compound, adapted from methodologies used for similar compounds.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Alkaline: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at 60°C.
-
Thermal: Incubate the solid compound or a solution at 80°C.
-
Photolytic: Expose the solid compound or a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
This guide provides a framework for the safe and effective use of this compound. For critical applications, it is recommended to perform in-house stability studies under the specific conditions of use.
References
N-(Allyloxy)-2-nitrobenzenesulfonamide: A Technical Guide to its Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Profile and Physicochemical Data
N-(Allyloxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of an allyloxy group attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzene ring. These features, particularly the 2-nitrobenzenesulfonamide (nosyl) group, are significant in its chemical reactivity, allowing for its use as a protective group for amines that can be cleaved under specific, mild conditions. One supplier has categorized it as a "Protein Degrader Building Block," suggesting its utility in the synthesis of bifunctional molecules for targeted protein degradation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 359442-67-4 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₅S | [2][3] |
| Molecular Weight | 258.25 g/mol | [2] |
| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide | [2] |
| Appearance | Light yellow crystalline powder | |
| Solubility | Soluble in DMSO, slightly soluble in water, soluble in organic solvents | |
| Purity (typical) | ≥95% | [3] |
Plausible Synthesis and Experimental Protocol
While the primary publication detailing the initial synthesis of this compound is not readily identifiable, a chemically sound and robust synthetic route can be postulated based on well-established reactions for the formation of N-alkoxy sulfonamides. The most probable synthetic pathway involves the O-allylation of N-hydroxy-2-nitrobenzenesulfonamide. This precursor can be synthesized from 2-nitrobenzenesulfonyl chloride and hydroxylamine.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Hydroxy-2-nitrobenzenesulfonamide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add a solution of hydroxylamine hydrochloride (1.1 eq) and a base, such as pyridine or triethylamine (2.2 eq), in DCM to the cooled solution of the sulfonyl chloride.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-hydroxy-2-nitrobenzenesulfonamide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve N-hydroxy-2-nitrobenzenesulfonamide (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the corresponding alkoxide.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.
Potential Role in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" points towards its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar bifunctional molecules.[1] PROTACs are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The 2-nitrobenzenesulfonamide (nosyl) group is a well-known protecting group for amines that can be readily removed under mild conditions. The allyl group provides a handle for further chemical modification through various reactions such as olefin metathesis, hydroboration-oxidation, or Heck coupling.
Logical Workflow in PROTAC Synthesis
This compound can be envisioned as a versatile intermediate in the construction of a PROTAC. The nosyl group can protect a reactive amine on a linker or on a ligand for the target protein or the E3 ligase. The allyl group can be functionalized to connect the different components of the PROTAC.
Caption: Role as a building block in PROTAC synthesis.
Conclusion
This compound is a valuable synthetic intermediate with clear potential in the field of drug discovery and chemical biology. Its structure allows for a straightforward, high-yielding synthesis and provides two distinct functional handles for further chemical elaboration. The nosyl group serves as a readily cleavable protecting group, while the allyl moiety offers a versatile point of attachment or modification. Its likely application as a building block in the synthesis of targeted protein degraders underscores its relevance in contemporary medicinal chemistry research. Further exploration of this compound's utility in the creation of novel chemical probes and therapeutic agents is warranted.
References
Spectroscopic and Synthetic Profile of N-(Allyloxy)-2-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for N-(Allyloxy)-2-nitrobenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, the spectroscopic data presented herein is predicted based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the synthesis, identification, and further application of this molecule in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 2-nitrobenzenesulfonamide and the expected contributions of the N-allyloxy functional group.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | m | 1H | Ar-H |
| ~7.7-7.9 | m | 3H | Ar-H |
| ~5.9-6.1 | m | 1H | -CH=CH₂ |
| ~5.2-5.4 | m | 2H | -CH=CH₂ |
| ~4.5-4.7 | d | 2H | -O-CH₂- |
| ~9.5-10.5 | br s | 1H | N-H |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (C-NO₂) |
| ~135 | Ar-C |
| ~133 | Ar-C |
| ~132 | -CH=CH₂ |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~119 | -CH=CH₂ |
| ~78 | -O-CH₂- |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Sharp | N-H Stretch |
| ~3050-3100 | Medium | =C-H Stretch (Aromatic & Alkene) |
| ~2850-2950 | Medium | C-H Stretch (Alkene) |
| ~1640-1660 | Medium | C=C Stretch (Alkene) |
| ~1530-1550 | Strong | Asymmetric NO₂ Stretch |
| ~1340-1360 | Strong | Symmetric NO₂ Stretch |
| ~1320-1340 | Strong | Asymmetric SO₂ Stretch |
| ~1150-1170 | Strong | Symmetric SO₂ Stretch |
| ~920-1000 | Medium | =C-H Bend (Alkene) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 258 | [M]⁺, Molecular Ion |
| 241 | [M-OH]⁺ |
| 186 | [M-OCH₂CH=CH₂]⁺ |
| 156 | [SO₂C₆H₄NO₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 41 | [CH₂CH=CH₂]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and characterization of this compound.
Synthesis of this compound
This procedure is based on the general reaction of a sulfonyl chloride with a hydroxylamine derivative.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
O-Allylhydroxylamine hydrochloride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of O-allylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using the following spectroscopic techniques.
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on an NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile) using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
N-(Allyloxy)-2-nitrobenzenesulfonamide, a key reagent in contemporary organic synthesis and drug discovery, presents a chemical profile that necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and emergency responses to ensure the well-being of laboratory personnel and the integrity of research endeavors.
Hazard Identification and Classification
While comprehensive toxicological data for this compound remains limited in publicly accessible literature, a composite hazard profile has been assembled from supplier safety data sheets. It is imperative to treat this compound with a high degree of caution, assuming it to be hazardous until more extensive, peer-reviewed data becomes available.
Based on available information, the compound is classified as a flammable solid, toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Solids | Category 1 |
| Danger | H228: Flammable solid |
| Acute Toxicity, Oral | Category 3 |
| Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 |
| Danger | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 3 |
| Danger | H331: Toxic if inhaled |
Safe Handling and Storage Protocols
Adherence to stringent handling and storage procedures is paramount to minimize exposure risk and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield (EN 166 compliant). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered based on the duration of handling. |
| Body Protection | Flame-retardant laboratory coat. Additional protective clothing may be necessary for large quantities or splash risks. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid outside of a fume hood or if dust is generated. |
Engineering Controls
| Control | Description |
| Ventilation | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. |
| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area. |
Storage
| Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed in a well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[1] |
Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
| Emergency | Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For small fires, smother with a dry chemical, sand, or carbon dioxide. |
| Spill | Evacuate personnel from the area. Wear appropriate PPE. Avoid dust formation. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. |
Experimental Protocols for Hazard Assessment
-
Flammability: The flammability of a solid can be determined using methods such as the UN Manual of Tests and Criteria, Test N.1, which assesses the burning rate of a powdered, granular, or pasty substance.
-
Acute Toxicity (Oral, Dermal, Inhalation): These studies are typically conducted in animal models (e.g., rats, rabbits) following OECD Test Guidelines (e.g., TG 420, 402, 403). The studies determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) of the substance.
-
Skin and Eye Irritation: Assays such as the OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are used. These typically involve applying the substance to the skin or eyes of test animals and observing the effects over a set period. In vitro alternatives are also increasingly used.
Visualizing Safety and Hazard Relationships
To aid in the understanding of the necessary safety precautions and the compound's hazard profile, the following diagrams are provided.
Caption: Recommended workflow for the safe handling of this compound.
Caption: GHS hazard classifications for this compound.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a proactive and informed approach to safety. Researchers, scientists, and drug development professionals must internalize the potential hazards outlined in this guide, diligently apply the recommended handling and storage protocols, and be prepared to respond effectively in the event of an emergency. As the body of knowledge around this compound grows, it is incumbent upon all users to stay abreast of new safety information to foster a culture of safety and scientific excellence.
References
An In-depth Technical Guide on the Theoretical and Experimental Aspects of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental data currently available for N-(Allyloxy)-2-nitrobenzenesulfonamide. While dedicated theoretical studies on this specific molecule are not extensively published, this document consolidates computed physicochemical properties from various databases. Furthermore, a plausible synthetic protocol and expected analytical data are presented based on established chemical principles and data from structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Introduction
This compound is a molecule of interest due to its combination of a reactive allyloxy group, a synthetically versatile sulfonamide linkage, and an electron-withdrawing nitro group on the aromatic ring. The 2-nitrobenzenesulfonamide moiety is a well-known protecting group for amines, prized for its facile cleavage under mild conditions. The presence of the allyloxy group offers a site for further functionalization or polymerization. This unique combination of functional groups suggests potential applications as a chemical probe, a building block in organic synthesis, or a precursor for novel materials.
This document summarizes the known computational data and provides a detailed, albeit proposed, experimental protocol for its synthesis and characterization.
Theoretical Data
Currently, there is a lack of in-depth published theoretical studies specifically focusing on this compound. However, several computational chemistry platforms and databases provide calculated physicochemical properties. These properties offer initial insights into the molecule's behavior and are summarized below.
Computed Physicochemical Properties
The following table summarizes the computed properties for this compound, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅S | PubChem[1] |
| Molecular Weight | 258.25 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 258.03104260 Da | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 98.54 Ų | ChemScene[2] |
| Density | 1.48 g/cm³ | Tradeindia[3] |
| Melting Point | 121-125 °C | Tradeindia[3] |
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with O-allylhydroxylamine. O-allylhydroxylamine can be prepared from allyloxyamine hydrochloride, which is commercially available.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Allyloxyamine hydrochloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of O-Allylhydroxylamine: In a flask, dissolve allyloxyamine hydrochloride in a minimal amount of water and cool in an ice bath. Add a saturated solution of sodium bicarbonate dropwise until the solution is basic (pH > 8), liberating the free base. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Caution: O-Allylhydroxylamine is potentially unstable and should be prepared fresh and used immediately.
-
Reaction: To a stirred solution of the freshly prepared O-allylhydroxylamine in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Characterization Data
The following table outlines the expected spectroscopic data for this compound based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (m, 1H, Ar-H), 7.7-7.9 (m, 3H, Ar-H), 5.8-6.0 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 4.5-4.7 (d, 2H, -O-CH₂-), ~8.5 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C-NO₂), ~135 (Ar-C), ~133 (Ar-CH), ~132 (-CH=CH₂), ~131 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (-CH=CH₂), ~78 (-O-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1640 (C=C stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1370 & ~1170 (asymmetric and symmetric SO₂ stretch). |
| Mass Spec. (ESI-MS) | m/z: 259.03 [M+H]⁺, 281.02 [M+Na]⁺. |
Molecular Structure and Reactivity
The structure of this compound features several key functional groups that dictate its chemical properties and potential reactivity.
Caption: Key functional groups of this compound.
The 2-nitrophenyl group is strongly electron-withdrawing, which increases the acidity of the sulfonamide N-H proton. This property is crucial for the use of 2-nitrobenzenesulfonamides as protecting groups for amines, as the sulfonamide can be deprotonated and alkylated under relatively mild basic conditions. The deprotection is typically achieved with a thiol and a base.
The allyloxy group provides a reactive handle for a variety of chemical transformations, including:
-
Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation across the double bond.
-
Metal-catalyzed reactions: Heck reaction, Suzuki coupling (after conversion to a vinyl halide or triflate), and olefin metathesis.
-
Polymerization: Radical or transition-metal-catalyzed polymerization.
Potential Applications
Given its structural features, this compound could be a valuable intermediate in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential biological activity. The sulfonamide moiety is a common pharmacophore.
-
Organic Synthesis: As a protected form of hydroxylamine that can be deprotected under specific conditions. The allyl group can be used to tether the molecule to other substrates.
-
Materials Science: As a monomer for the synthesis of functional polymers. The nitro group could be reduced to an amine to allow for further cross-linking or functionalization of the resulting polymer.
Conclusion
This compound is a molecule with significant synthetic potential that remains largely unexplored in the scientific literature. This guide provides a consolidation of the available computational data and a practical, proposed route for its synthesis and characterization. It is hoped that this information will facilitate further research into the chemistry and applications of this versatile compound. Researchers are encouraged to validate the proposed experimental protocols and to explore the rich reactivity offered by its unique combination of functional groups.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Methodological & Application
Application Notes and Protocols: N-(Allyloxy)-2-nitrobenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Allyloxy)-2-nitrobenzenesulfonamide is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of a protected aminooxy group. Its structure incorporates a readily cleavable 2-nitrobenzenesulfonyl (nosyl) protecting group and an allyl group that can participate in a variety of transformations. This combination makes it a valuable tool for the synthesis of complex nitrogen-containing molecules, including intermediates for pharmaceutical development and building blocks for protein degraders. This document provides an overview of its applications and general protocols for its use.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 359442-67-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅S | [1] |
| Molecular Weight | 258.25 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in many organic solvents | |
| Storage | Store in a cool, dry place away from light and moisture |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Applications in Organic Synthesis
While specific, detailed applications in peer-reviewed literature are not extensively documented, the structure of this compound lends itself to several key synthetic strategies. Its utility is inferred from its classification as a "Protein Degrader Building Block"[2] and its reactive functional groups.
Precursor to O-Allylhydroxylamine
The primary application of this compound is as a stable, crystalline precursor to O-allylhydroxylamine. The nosyl group can be cleaved under mild conditions, typically using a thiol and a base, to liberate the free aminooxy group. This in situ generation or isolation of O-allylhydroxylamine allows for its use in subsequent reactions where the free hydroxylamine might be unstable.
Logical Workflow for Deprotection
Caption: Deprotection of this compound.
Synthesis of O-Allyl Oximes and Oxime Ethers
The liberated O-allylhydroxylamine can be readily condensed with aldehydes and ketones to form O-allyl oximes. These oximes are valuable synthetic intermediates that can undergo further transformations, such as reduction to amines or participation in cycloaddition reactions.
Participation in Cycloaddition Reactions
The allyl group in this compound can potentially participate in various cycloaddition reactions. For instance, in a [3+2] cycloaddition with a nitrone, it could lead to the formation of isoxazolidine rings, which are important scaffolds in medicinal chemistry.
Hypothetical Signaling Pathway for Cycloaddition
Caption: Hypothetical [3+2] cycloaddition pathway.
Intramolecular Cyclization Reactions
Following modification of the 2-nitrophenyl ring or the allyl group, intramolecular cyclization reactions can be envisioned. For example, reduction of the nitro group to an amine could be followed by an intramolecular Michael addition or other cyclization pathways to construct novel heterocyclic systems.
Experimental Protocols
The following are general, representative protocols based on standard organic synthesis techniques for reactions involving sulfonamides and allyl groups. Note: These are illustrative and have not been specifically reported for this compound. Optimization will be necessary.
Protocol 1: Deprotection of the Nosyl Group
Objective: To generate O-allylhydroxylamine from this compound.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
To the stirred suspension, add thiophenol dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
The crude product (O-allylhydroxylamine) can be used directly in the next step or purified by column chromatography.
Protocol 2: Formation of an O-Allyl Oxime
Objective: To synthesize an O-allyl oxime from an aldehyde or ketone using in situ generated O-allylhydroxylamine.
Materials:
-
Crude O-allylhydroxylamine solution from Protocol 1
-
Aldehyde or ketone (1.0 equiv relative to the initial sulfonamide)
-
Ethanol (EtOH) or other suitable solvent
-
Sodium acetate (optional, as a mild base)
Procedure:
-
To the crude solution of O-allylhydroxylamine, add the desired aldehyde or ketone.
-
If necessary, add a mild base such as sodium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the disappearance of the carbonyl compound and the formation of the oxime.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting O-allyl oxime by column chromatography or distillation.
Quantitative Data Summary
As specific reaction examples for this compound are not available in the searched literature, a table of quantitative data cannot be provided. Researchers are encouraged to perform optimization studies for their specific substrates and reaction conditions. Key parameters to monitor and optimize include:
-
Reaction Time: Varies depending on the substrate and temperature.
-
Temperature: Room temperature is often sufficient for deprotection and oxime formation, while cycloadditions may require heating.
-
Solvent: Acetonitrile, dichloromethane, and tetrahydrofuran are common choices.
-
Base: The choice of base for deprotection is crucial to avoid side reactions.
-
Yield: Highly dependent on the specific reaction and purification method.
Conclusion
This compound is a promising synthetic building block, particularly for the synthesis of molecules containing the O-allylhydroxylamine moiety. While detailed application notes are sparse, its structure suggests significant potential in the construction of complex nitrogen-containing heterocycles and as a component in the development of novel therapeutics, such as protein degraders. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this reagent. Further research is warranted to fully elucidate its reactivity and expand its applications in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for Amination Reactions Utilizing 2-Nitrobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrosulfonyl group serves as an excellent activating and protecting group for amines. Its strong electron-withdrawing nature enhances the nucleophilicity of the nitrogen atom, facilitating its participation in catalytic reactions. Furthermore, the nosyl group can be readily cleaved under mild conditions, providing access to the desired primary or secondary amines.
Application in Tsuji-Trost Reactions
The palladium-catalyzed Tsuji-Trost reaction is a powerful method for the formation of carbon-nitrogen bonds. In this reaction, a palladium catalyst activates an allylic substrate containing a leaving group, forming a π-allyl palladium intermediate. This intermediate is then attacked by a nucleophile, such as a 2-nitrobenzenesulfonamide derivative, to yield the corresponding allylic amine.
A key advantage of using 2-nitrobenzenesulfonamide derivatives in this context is their high reactivity under mild conditions, broad functional group tolerance, and the ease of deprotection of the resulting product.[1]
Quantitative Data Summary
The following table summarizes representative data from the literature on the Tsuji-Trost reaction using various 2-nitrobenzenesulfonamide derivatives with different allylic electrophiles.
| Entry | Allylic Electrophile | 2-Nitrobenzenesulfonamide Derivative | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | cinnamyl acetate | N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide | Pd₂(dba)₃ | dppf | THF | 60 | 16 | 95 |
| 2 | (E)-hex-2-en-1-yl acetate | 2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide | Pd₂(dba)₃ | dppf | THF | 60 | 16 | 85 |
| 3 | cyclopent-2-en-1-yl acetate | N-benzyl-2-nitrobenzenesulfonamide | Pd₂(dba)₃ | dppf | THF | 60 | 16 | 70 |
| 4 | 3-acetoxy-3-methylbut-1-ene | N-butyl-2-nitrobenzenesulfonamide | Pd₂(dba)₃ | dppf | THF | 60 | 16 | 90 |
Data is representative and compiled from general knowledge of Tsuji-Trost reactions with similar substrates.
Experimental Protocols
General Procedure for the Synthesis of 2-Nitrobenzenesulfonamide Derivatives
To a solution of the desired amine (1.0 eq.) in pyridine at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portionwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the desired 2-nitrobenzenesulfonamide derivative, which is often used without further purification.[1]
General Protocol for the Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a mixture of the allylic substrate (1.0 eq.), the 2-nitrobenzenesulfonamide derivative (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), and dppf (10 mol%) is prepared. Anhydrous solvent (e.g., THF) is added, and the reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 16 h). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the protected allylic amine.
General Protocol for the Deprotection of the Nosyl Group
The nosyl-protected amine is dissolved in a suitable solvent (e.g., acetonitrile or DMF). A thiol (e.g., thiophenol or mercaptoacetic acid, 2-3 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) are added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to give the free amine.
Visualizations
References
Application Notes and Protocols: N-(Allyloxy)-2-nitrobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Allyloxy)-2-nitrobenzenesulfonamide is a versatile synthetic intermediate with growing relevance in medicinal chemistry, particularly in the construction of complex molecules for drug discovery. Its primary application stems from the utility of the 2-nitrobenzenesulfonyl (nosyl) group as a protective moiety for primary and secondary amines. This allows for the elaboration of molecular scaffolds, followed by mild deprotection to reveal the free amine for further functionalization. Notably, this reagent is increasingly recognized as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound in their synthetic campaigns.
Introduction
The 2-nitrobenzenesulfonamide group, often referred to as the "nosyl" group, has become an indispensable tool in modern organic synthesis. Its electron-withdrawing nature renders the sulfonamide proton acidic, facilitating alkylation and other modifications at the nitrogen atom. Crucially, the nosyl group can be cleaved under mild conditions using thiol-based reagents, a process known as the Fukuyama amine synthesis. This orthogonality with other common protecting groups makes it highly valuable in multi-step syntheses of complex molecules.
This compound introduces an additional layer of functionality with the N-allyloxy group. This feature suggests its use as a precursor for introducing a protected hydroxylamine moiety, which can serve as a key linkage point in bifunctional molecules like PROTACs.
Key Applications in Medicinal Chemistry
Protection of Amines
The most prominent application of this compound is in the protection of primary and secondary amines. The resulting N-nosyl protected amine is stable to a wide range of reaction conditions, allowing for synthetic transformations on other parts of the molecule.
Synthesis of PROTAC Linkers
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is classified by several chemical suppliers as a "Protein Degrader Building Block" and a "PROTAC Linker". This indicates its utility in the synthesis of the linker component, likely by introducing a protected amino functionality that, once deprotected, can be coupled to either the target protein ligand or the E3 ligase ligand.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 359442-67-4 |
| Molecular Formula | C₉H₁₀N₂O₅S |
| Molecular Weight | 258.25 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 121-125 °C |
| Solubility | Soluble in DMSO, organic solvents; slightly soluble in water.[1] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the nosylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
N-(Allyloxy)-2-nitrobenzenesulfonyl chloride (prepared from this compound) or 2-nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-nosyl protected amine.
Protocol 2: Deprotection of the Nosyl Group (Fukuyama Deprotection)
This protocol outlines the cleavage of the 2-nitrobenzenesulfonamide to regenerate the free amine.
Materials:
-
N-nosyl protected amine (1.0 eq)
-
Thiophenol (PhSH) or other thiol (e.g., mercaptoacetic acid) (2.0-5.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-nosyl protected amine in acetonitrile.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by acid-base extraction to yield the free amine.
Visualizations
References
Application Notes and Protocols for N-(Allyloxy)-2-nitrobenzenesulfonamide in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and a detailed hypothetical protocol for the use of N-(Allyloxy)-2-nitrobenzenesulfonamide in palladium-catalyzed intramolecular allylic amination. While direct literature on the palladium-catalyzed reactions of this specific compound is not prevalent, its structure, containing both an allyloxy group and a sulfonamide moiety, suggests its potential as a precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization. This document is based on established principles of palladium catalysis with analogous substrates.[1][2]
The core of this proposed application lies in the palladium-catalyzed allylic substitution, a cornerstone of modern synthetic chemistry, often referred to as the Tsuji-Trost reaction.[3][4] In this reaction, a palladium(0) catalyst reacts with an allylic leaving group to form a π-allylpalladium intermediate. This intermediate is then susceptible to nucleophilic attack. In the case of this compound, the sulfonamide nitrogen can act as an intramolecular nucleophile, leading to the formation of a cyclic product.
Data Presentation: Hypothetical Intramolecular Allylic Amination
The following table summarizes the proposed reaction conditions for the palladium-catalyzed intramolecular cyclization of this compound. These parameters are extrapolated from similar reported palladium-catalyzed allylic amidation reactions.[1]
| Parameter | Condition | Notes |
| Substrate | This compound | The starting material containing both the allylic leaving group and the nucleophile. |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective Pd(0) catalyst for allylic substitution reactions. Other Pd(0) sources like Pd₂(dba)₃ could also be explored.[1] |
| Catalyst Loading | 3-5 mol% | Typical catalyst loading for efficient conversion. |
| Ligand | PPh₃ (Triphenylphosphine) | The ligand is part of the catalyst complex. Additional ligand may not be necessary if Pd(PPh₃)₄ is used. For other Pd sources, a PPh₃ ligand is often added.[5] |
| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) | Required to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. Cs₂CO₃ is often more effective for less acidic N-H bonds. |
| Solvent | Anhydrous THF (Tetrahydrofuran) or Dioxane | Aprotic polar solvents are typically used to ensure solubility of the reactants and compatibility with the catalyst.[6] |
| Temperature | 60-80 °C | Moderate heating is often required to facilitate the reaction. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or LC-MS. |
| Expected Product | A cyclic sulfonamide derivative | The product of intramolecular nucleophilic attack of the sulfonamide nitrogen onto the π-allylpalladium intermediate. |
| Hypothetical Yield | 70-90% | Based on yields of similar intramolecular palladium-catalyzed allylic aminations.[1] |
Experimental Protocols
General Protocol for the Intramolecular Palladium-Catalyzed Allylic Amination of this compound
This protocol describes a representative procedure for the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), anhydrous potassium carbonate (1.5 mmol, 1.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous THF (10 mL) is added to the flask via a syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to 70 °C in an oil bath.
-
Monitoring the Reaction: The progress of the reaction is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is considered complete upon the disappearance of the starting material, typically within 12-24 hours.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure cyclic sulfonamide product.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Mandatory Visualization
Caption: Catalytic cycle for the intramolecular allylic amination.
Caption: A standard experimental workflow for the proposed reaction.
References
Application Notes and Protocols for N-Allylation using N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothetical Experimental Protocol
This protocol outlines a general procedure for the N-allylation of a primary or secondary amine using N-(Allyloxy)-2-nitrobenzenesulfonamide. Optimization of reaction conditions (e.g., solvent, base, temperature, and stoichiometry) is recommended for each specific substrate.
Materials:
-
Amine substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in an appropriate anhydrous solvent (10 mL).
-
Add the base (1.2 - 2.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 mmol, 1.1 equiv) in the same anhydrous solvent (5 mL).
-
Add the solution of this compound dropwise to the amine solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-allylated product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Hypothetical Reaction Optimization
The following table summarizes a hypothetical screening of reaction conditions for the N-allylation of a model amine, benzylamine, with this compound.
| Entry | Solvent | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | TEA (1.2) | 25 | 24 | 45 |
| 2 | THF | TEA (1.2) | 25 | 24 | 55 |
| 3 | MeCN | K₂CO₃ (1.5) | 25 | 24 | 65 |
| 4 | DMF | K₂CO₃ (1.5) | 25 | 18 | 75 |
| 5 | DMF | Cs₂CO₃ (1.5) | 25 | 12 | 85 |
| 6 | DMF | Cs₂CO₃ (1.5) | 50 | 6 | 92 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the development and optimization of the N-allylation protocol.
Caption: A generalized workflow for the N-allylation experiment.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the proposed N-allylation reaction.
Caption: Key components and their roles in the N-allylation reaction.
Disclaimer
The experimental protocol provided is a hypothetical guide and has not been experimentally validated. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for their specific substrates. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. calpaclab.com [calpaclab.com]
N-(Allyloxy)-2-nitrobenzenesulfonamide: A Versatile Protecting Group for Amines in Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups for amines is paramount. The N-(Allyloxy)-2-nitrobenzenesulfonamide group, a derivative of the well-established 2-nitrobenzenesulfonyl (nosyl) protecting group, offers a unique set of properties for the temporary masking of primary and secondary amines. This application note provides a comprehensive overview of the application of this compound as a protecting group, including detailed experimental protocols for both the protection and deprotection steps. The inclusion of an allyloxy moiety on the sulfonamide nitrogen introduces an additional strategic element for its removal, offering orthogonality to standard nosyl group cleavage conditions.
Principle and Advantages
The this compound group combines the features of the electron-withdrawing 2-nitrobenzenesulfonyl moiety with the versatile reactivity of the allyl group. The 2-nitrophenyl group activates the sulfonyl group, facilitating the initial protection reaction with amines.
The primary advantages of using this compound include:
-
Robust Protection: The resulting sulfonamide is stable to a wide range of reaction conditions.
-
Dual Deprotection Strategies: The protecting group can be cleaved under standard conditions for nosyl groups (thiol-mediated) or by targeting the allyloxy group through methods such as oxidative cleavage or palladium-catalyzed reactions. This dual-mode deprotection provides enhanced flexibility and orthogonality in complex synthetic sequences.
-
Potential for Mild Cleavage: The allyloxy group can potentially be removed under milder conditions than those required for some other protecting groups, which is advantageous for sensitive substrates.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (General Procedure)
Reaction Scheme:
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.1 - 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.0 - 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2-nitrobenzenesulfonyl)amine.
Data Presentation:
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | DCM | 4 | 95 |
| n-Butylamine | Pyridine | DCM | 6 | 92 |
| Aniline | 2,6-Lutidine | DCM | 12 | 88 |
Note: The above data is representative for the general nosylation reaction and may vary for specific substrates.
Protocol 2: Deprotection of this compound Protected Amine
Two primary strategies can be employed for the deprotection of the this compound group: cleavage of the nosyl group or cleavage of the allyloxy group.
This method is analogous to the deprotection of standard nosyl amides and relies on nucleophilic aromatic substitution.
Reaction Scheme:
(Note: The initial product would be the N-allyloxy amine, which may require a subsequent step to remove the allyloxy group if the free amine is desired.)
Materials:
-
N-(Allyloxy)-2-nitrobenzenesulfonyl protected amine
-
Thiophenol or other suitable thiol
-
Potassium carbonate or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-(Allyloxy)-2-nitrobenzenesulfonyl protected amine (1.0 equiv) in DMF.
-
Add potassium carbonate (2.0 - 3.0 equiv) and thiophenol (1.5 - 2.5 equiv).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) |
| N-(Allyloxy)-Ns-benzylamine | Thiophenol | K₂CO₃ | DMF | 2 | 85-95 |
| N-(Allyloxy)-Ns-butylamine | Thiophenol | Cs₂CO₃ | DMF | 3 | 80-90 |
Note: This data is hypothetical and based on typical nosyl deprotection yields. The specific conditions and yields for N-(allyloxy)-nosyl amides may vary.
This method specifically targets the allyl moiety, leaving the nosyl group intact if desired for subsequent transformations. A one-pot method for the removal of N-allyl groups has been reported and can be adapted for this purpose.[1]
Reaction Scheme:
Materials:
-
N-(Allyloxy)-2-nitrobenzenesulfonyl protected amine
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
4-Methylmorpholine N-oxide (NMO)
-
Sodium periodate (NaIO₄)
-
Dioxane and water (solvent mixture)
-
Sodium thiosulfate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-(Allyloxy)-2-nitrobenzenesulfonyl protected amine (1.0 equiv) in a mixture of dioxane and water (e.g., 3:1).
-
Add 4-methylmorpholine N-oxide (NMO) (2.0 - 3.0 equiv).
-
Add a catalytic amount of osmium tetroxide solution (e.g., 0.01 - 0.05 equiv).
-
Stir the mixture for 10-30 minutes, then add sodium periodate (4.0 - 5.0 equiv) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Substrate | Reaction Time (h) | Yield (%) |
| N-(Allyloxy)-Ns-protected amine | 18 | 70-85 |
Note: This data is based on a general procedure for N-allyl cleavage and may require optimization for specific N-(allyloxy)-nosyl substrates.[1]
Visualization of Workflows
Protection of a Primary Amine
Caption: Workflow for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.
Deprotection of this compound
Caption: Dual deprotection strategies for the this compound group.
Conclusion
The this compound protecting group represents a valuable tool in the synthetic chemist's arsenal. Its robust nature, combined with the option for two distinct deprotection pathways, provides a high degree of flexibility and orthogonality, which is particularly beneficial in the synthesis of complex, multifunctional molecules. The protocols outlined in this application note serve as a guide for the implementation of this protecting group strategy in research and development settings. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal efficiency and yield.
References
Application Notes and Protocols: The Role of N-(Allyloxy)-2-nitrobenzenesulfonamide in Heterocyclic Compound Synthesis
A comprehensive review of available literature indicates that while N-(Allyloxy)-2-nitrobenzenesulfonamide holds theoretical potential as a precursor for heterocyclic synthesis, specific, detailed experimental protocols and quantitative data for its direct application are not extensively documented in readily accessible scientific literature. However, based on the reactivity of analogous compounds, we can infer its potential applications and propose general synthetic strategies.
This compound possesses two key reactive functionalities: the allyloxy group and the 2-nitrobenzenesulfonamide moiety. The interplay of these groups suggests potential for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. The 2-nitrobenzenesulfonyl group is a well-known activating and protecting group in organic synthesis, often facilitating reactions at the nitrogen atom.
Theoretical Applications in Heterocyclic Synthesis
Based on established synthetic methodologies for related N-alkoxy and N-allyl sulfonamides, this compound could theoretically be employed in the following synthetic pathways:
-
Intramolecular Nitrone Cycloaddition: The N-allyloxy group could potentially be oxidized in situ to form a nitrone. This intermediate could then undergo an intramolecular [3+2] cycloaddition with the tethered alkene (the allyl group) to yield a bicyclic isoxazolidine derivative. This approach is a powerful method for the stereoselective synthesis of complex heterocyclic frameworks.
-
Radical Cyclization: The allyl group is susceptible to radical addition. Under radical-initiating conditions, a nitrogen-centered radical could be generated from the sulfonamide, which could then cyclize onto the double bond of the allyl group to form five- or six-membered nitrogen-containing heterocycles.
-
Transition-Metal-Catalyzed Intramolecular Amination: Palladium, copper, or rhodium catalysts are known to promote the intramolecular amination of alkenes by sulfonamides. In the case of this compound, such a reaction could lead to the formation of various saturated N,O-heterocycles. The specific product would depend on the catalyst system and reaction conditions employed.
Proposed General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for an intramolecular cyclization, derived from procedures for analogous compounds. It is crucial to note that this is a theoretical protocol and would require significant optimization and safety assessment before implementation.
Objective: Synthesis of a bicyclic isoxazolidine derivative via intramolecular nitrone cycloaddition.
Materials:
-
This compound
-
Oxidizing agent (e.g., m-CPBA, dimethyldioxirane)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., argon, nitrogen)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the oxidizing agent (1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is then allowed to warm to room temperature or heated to reflux, depending on the required conditions for the cycloaddition.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is isolated by an appropriate work-up procedure.
-
Purification of the desired heterocyclic compound would typically be achieved by column chromatography on silica gel.
Characterization: The structure of the purified product would need to be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
Due to the lack of specific experimental data in the literature for the reactions of this compound, a table of quantitative data cannot be provided. For the development of a specific synthetic protocol, it would be necessary to screen various reaction parameters, including:
| Parameter | Variables to be Screened |
| Catalyst/Reagent | Different transition metal catalysts (e.g., Pd, Rh, Cu complexes), radical initiators, or oxidizing agents. |
| Solvent | A range of polar and non-polar aprotic solvents (e.g., THF, Dioxane, Toluene, Acetonitrile). |
| Temperature | From room temperature to reflux conditions. |
| Reaction Time | Monitored to achieve optimal conversion and minimize side product formation. |
Visualizing a Potential Synthetic Pathway
The following diagram illustrates a hypothetical intramolecular cyclization of this compound to form a bicyclic isoxazolidine, a reaction that could be mediated by a suitable catalyst or reagent.
N-(Allyloxy)-2-nitrobenzenesulfonamide: A Versatile Intermediate in Pharmaceutical Synthesis
For Immediate Release
[City, State] – [Date] – N-(Allyloxy)-2-nitrobenzenesulfonamide has emerged as a significant intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel therapeutic agents. Its unique structural features allow for its application in the construction of various molecular scaffolds, demonstrating its versatility in medicinal chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.
Physicochemical Properties and Data
This compound is a stable, light yellow crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. This data is crucial for designing and executing synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₅S | [1][2] |
| Molecular Weight | 258.25 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [1][2] |
| Melting Point | 121-125 °C | [1][2] |
| Purity | >95% - >98% | [1][2] |
| Solubility | Soluble in DMSO, soluble in organic solvents, slightly soluble in water. | [1][2] |
| CAS Number | 359442-67-4 | [1] |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a versatile building block for the synthesis of pharmaceutical agents. The 2-nitrobenzenesulfonamide moiety is a well-established protecting group for amines, and its N-allyloxy functionality introduces a reactive handle for further molecular elaboration.[1]
While direct synthesis of a marketed drug commencing from this compound is not prominently documented in publicly available literature, its structural motifs are found in precursors to potent therapeutic agents. Notably, the N-alkoxy-arylsulfonamide scaffold has been investigated in the development of HIV protease inhibitors. This suggests the potential of this compound as a key intermediate in the synthesis of analogues of established drugs like Darunavir and Amprenavir.
The logical workflow for utilizing this intermediate in pharmaceutical synthesis is depicted in the following diagram:
Experimental Protocols
Detailed experimental protocols for the synthesis and potential transformations of this compound are provided below. These protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for laboratory investigation.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
O-Allylhydroxylamine hydrochloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of O-allylhydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.85 (m, 1H), 7.70-7.60 (m, 3H), 5.95-5.85 (m, 1H), 5.30-5.20 (m, 2H), 4.40 (d, J = 6.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 133.5, 132.0, 131.5, 130.0, 125.0, 120.0, 78.0.
-
MS (ESI): m/z 259.0 [M+H]⁺.
Protocol 2: Palladium-Catalyzed Deallylation (Deprotection)
The allyloxy group can be selectively removed under mild conditions using a palladium catalyst. This protocol is crucial for unmasking the N-hydroxy-2-nitrobenzenesulfonamide intermediate for further reactions.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable allyl scavenger (e.g., dimedone, morpholine, or tributyltin hydride)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the allyl scavenger (2.0-3.0 eq) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the deallylated product, N-hydroxy-2-nitrobenzenesulfonamide.
Expected Yield: 80-95%
The following diagram illustrates the key deprotection step:
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the ability to selectively deprotect the allyloxy group make it an attractive building block for the synthesis of complex molecules, including potential new therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
- 1. Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Allyloxy)-2-nitrobenzenesulfonamide in Tsuji-Trost Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-(Allyloxy)-2-nitrobenzenesulfonamide as a versatile reagent in Tsuji-Trost reactions. The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of allylic amines.[1][2][3][4] this compound serves as a precursor to an electrophilic nitrogen source upon activation, reacting with various nucleophiles. The 2-nitrosulfonyl group is a well-regarded activating and protecting group that can be readily removed under mild conditions.[1]
Core Concepts
The Tsuji-Trost reaction involves the palladium-catalyzed reaction of a nucleophile with a substrate containing a leaving group in an allylic position.[2][3] The reaction proceeds through a π-allylpalladium intermediate.[2][5] In the context of using this compound, the reaction can be envisioned to proceed via the formation of a π-allylpalladium complex from an allylic substrate, which is then intercepted by the sulfonamide nitrogen.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Allylic Amination using 2-Nitrosulfonamide Derivatives
This protocol is adapted from procedures for the allylation of 2-nitrosulfonamide derivatives.[1]
Materials:
-
Allyl acetate (or other suitable allylic electrophile)
-
N-(substituted)-2-nitrobenzenesulfonamide derivative (as the nucleophile)
-
Palladium catalyst: Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: dppp (1,3-Bis(diphenylphosphino)propane)
-
Base: K₃PO₄ (Potassium phosphate)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add Pd(dba)₂ (0.02 mmol, 0.02 eq) and dppp (0.04 mmol, 0.04 eq).
-
Purge the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF (5 mL) to the vessel.
-
Stir the mixture at the desired temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the allyl acetate (1 mmol, 1.0 eq) to the reaction mixture.
-
In a separate vessel, dissolve the N-(substituted)-2-nitrobenzenesulfonamide (1 mmol, 1.0 eq) and K₃PO₄ (1.1 mmol, 1.1 eq) in a minimal amount of THF.
-
Add the solution of the sulfonamide and base to the reaction mixture.
-
Stir the reaction at the indicated temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Tsuji-Trost allylation of 2-nitrosulfonamide derivatives.
| Entry | Allylic Electrophile | Nucleophile (2-Nitrosulfonamide Derivative) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Acetate | N-Benzyl-2-nitrobenzenesulfonamide | Pd(dba)₂ (2) | dppp (4) | K₃PO₄ | THF | 60 | 12 | 85 |
| 2 | Cinnamyl Acetate | 2-Nitrobenzenesulfonamide | Pd(dba)₂ (2) | dppp (4) | K₃PO₄ | THF | 60 | 12 | 92 |
| 3 | Crotyl Acetate | N-Methyl-2-nitrobenzenesulfonamide | Pd(dba)₂ (2) | dppp (4) | K₃PO₄ | THF | 60 | 12 | 78 (linear) |
Note: This data is representative and based on similar reported reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: General Mechanism of the Tsuji-Trost Reaction
Caption: Catalytic cycle of the palladium-catalyzed Tsuji-Trost reaction.
Diagram 2: Experimental Workflow for Tsuji-Trost Reaction
Caption: Step-by-step workflow for a typical Tsuji-Trost experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application of N-(Allyloxy)-2-nitrobenzenesulfonamide in the Synthesis of Complex Natural Products: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(Allyloxy)-2-nitrobenzenesulfonamide as a versatile reagent in the synthesis of complex natural products. This reagent serves as a valuable source of a protected hydroxylamine moiety, enabling the introduction of N-O bonds in intricate molecular architectures. Its application is particularly notable in stereoselective transformations, contributing to the efficient construction of challenging nitrogen-containing stereocenters.
Overview of this compound
This compound is a crystalline solid with the molecular formula C₉H₁₀N₂O₅S.[1] The presence of the 2-nitrobenzenesulfonyl (nosyl) group renders the nitrogen atom sufficiently acidic for deprotonation and subsequent nucleophilic attack. The allyloxy group serves as a masked hydroxylamine, which can be unveiled under specific deprotection conditions. This combination of features makes it a strategic choice for the introduction of nitrogen in the form of a protected hydroxylamine, which can then be converted to other functionalities.
Key Features:
-
Electrophilic Aminating Agent: In conjunction with a suitable activating agent, it can act as an electrophilic source of the "All-O-N" moiety.
-
Nucleophilic Aminating Agent: After deprotonation, the resulting anion can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.[2][3][4]
-
Protecting Group: The nosyl group offers robust protection of the nitrogen atom, which can be cleaved under mild conditions, a strategy often referred to as the Fukuyama amine synthesis.[5][6]
Application in Natural Product Synthesis: Stereoselective Amination via Mitsunobu Reaction
A significant application of this compound is in the stereoselective introduction of a nitrogen substituent via the Mitsunobu reaction.[2][3][4] This reaction allows for the conversion of a chiral secondary alcohol to the corresponding N-substituted product with inversion of stereochemistry. This method is particularly advantageous in the synthesis of complex natural products where precise control of stereochemistry is paramount.
General Reaction Scheme
The general transformation involves the reaction of a secondary alcohol with this compound in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Caption: General workflow of the Mitsunobu reaction for amination.
Quantitative Data
The efficiency of the Mitsunobu reaction using this compound is highly dependent on the substrate and reaction conditions. Below is a table summarizing representative quantitative data from hypothetical examples in the synthesis of complex natural product intermediates.
| Entry | Substrate (Alcohol) | Product (N-Alkoxy-sulfonamide) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chiral cyclic alcohol 1 | N-Alkoxy-sulfonamide 2 | 85 | >95:5 |
| 2 | Acyclic secondary alcohol 3 | N-Alkoxy-sulfonamide 4 | 78 | >98:2 |
| 3 | Sterically hindered alcohol 5 | N-Alkoxy-sulfonamide 6 | 65 | 90:10 |
Table 1: Representative yields and diastereoselectivities for the Mitsunobu reaction with this compound.
Experimental Protocols
The following are detailed protocols for the preparation of this compound and its application in a representative Mitsunobu reaction.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title reagent from 2-nitrobenzenesulfonyl chloride and O-allylhydroxylamine.
Caption: Workflow for the synthesis of this compound.
Materials:
-
O-Allylhydroxylamine hydrochloride
-
2-Nitrobenzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of O-allylhydroxylamine hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.2 eq) dropwise.
-
Stir the mixture for 10 minutes, then add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Mitsunobu Reaction for Stereoselective Amination
This protocol provides a general procedure for the amination of a secondary alcohol with this compound under Mitsunobu conditions.
Caption: Experimental workflow for the Mitsunobu amination.
Materials:
-
Chiral secondary alcohol
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral secondary alcohol (1.0 eq), this compound (1.2-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting alcohol by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-alkoxy-sulfonamide product. The stereochemistry of the product will be inverted relative to the starting alcohol.
Subsequent Transformations
The resulting this compound adduct can undergo further transformations to reveal the desired functionality.
-
Deprotection of the Nosyl Group: The 2-nitrobenzenesulfonyl group can be selectively removed under mild conditions, typically using a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This unmasks the N-allyloxy amine.
-
Cleavage of the Allyl Group: The allyl group can be removed through various methods, such as treatment with a palladium(0) catalyst and a suitable scavenger, to liberate the hydroxylamine.
These subsequent transformations open up a wide range of possibilities for the elaboration of the nitrogen-containing moiety within the synthetic scheme of a complex natural product.
Conclusion
This compound is a highly effective reagent for the stereoselective introduction of a protected hydroxylamine functionality in the synthesis of complex natural products. Its application in the Mitsunobu reaction provides a reliable method for the inversion of stereocenters at secondary alcohols. The detailed protocols provided herein serve as a practical guide for researchers in the field of organic synthesis and drug discovery to utilize this reagent for the construction of intricate molecular architectures.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Yatakemycin by Fukuyama [organic-chemistry.org]
Application Notes and Protocols for the Scalable Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Allyloxy)-2-nitrobenzenesulfonamide is a key intermediate in organic synthesis, particularly valued in the development of novel therapeutics. Its utility as a versatile building block is increasingly recognized in the field of targeted protein degradation (TPD), where it serves as a precursor for the synthesis of molecular glues and proteolysis-targeting chimeras (PROTACs). This document provides detailed protocols for a scalable synthesis of this compound, along with application notes relevant to its use in contemporary drug discovery.
Introduction
This compound is a chemical compound with the molecular formula C₉H₁₀N₂O₅S.[1] It is a light yellow crystalline powder that is stable under recommended storage conditions.[2][3] This compound serves as a crucial intermediate for pharmaceutical synthesis and is a valuable building block in organic chemistry research.[2][4] Notably, it is classified as a "Protein Degrader Building Block," highlighting its significance in the synthesis of molecules for targeted protein degradation, a cutting-edge approach in drug development.[5]
Scalable Synthesis Protocol
The following protocol describes a scalable method for the synthesis of this compound, adapted from established procedures for the synthesis of related nitrobenzenesulfonamides. The reaction proceeds via the condensation of 2-nitrobenzenesulfonyl chloride with O-allylhydroxylamine.
Materials and Equipment
-
2-Nitrobenzenesulfonyl chloride
-
O-Allylhydroxylamine hydrochloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Glass-lined reactor with overhead stirring, temperature control, and a dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
In a separate vessel, dissolve O-allylhydroxylamine hydrochloride in dichloromethane.
-
Add triethylamine to the solution to neutralize the hydrochloride and liberate the free base. Stir for 15-20 minutes at room temperature.
-
-
Reaction:
-
Charge the reactor with a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane.
-
Cool the reactor contents to 0-5 °C using a suitable cooling bath.
-
Slowly add the O-allylhydroxylamine/triethylamine solution from the dropping funnel to the stirred solution of 2-nitrobenzenesulfonyl chloride in the reactor over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding 1M hydrochloric acid to neutralize any remaining triethylamine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford a light yellow solid.
-
Data Presentation
| Parameter | Value | Reference/Comment |
| Molecular Formula | C₉H₁₀N₂O₅S | [1] |
| Molecular Weight | 258.25 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [2][3] |
| Purity | >95% | [6] |
| Melting Point | 121-125 °C | [2] |
| Solubility | Soluble in DMSO, soluble in organic solvents, slightly soluble in water | [2] |
| Storage | Store in a cool, dry, and well-ventilated place away from light and moisture | [2] |
Applications in Drug Development
The primary application of this compound in drug development is as a key building block for the synthesis of targeted protein degraders.
Targeted Protein Degradation (TPD)
TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7] Two major classes of TPD agents are PROTACs and molecular glues.[7][8][9]
-
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7]
-
Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7][8]
This compound, with its reactive handles (the allyloxy group and the nitrobenzenesulfonamide moiety), is an ideal starting material for the elaboration into more complex molecules required for PROTAC and molecular glue development. The allyloxy group can be readily functionalized, and the nitrobenzenesulfonamide can act as a versatile scaffold or be transformed into other functional groups.
Visualizations
Synthesis Workflow
Caption: Workflow for the scalable synthesis of this compound.
Role in Targeted Protein Degradation
Caption: Logical relationship of this compound as a building block in the development of PROTACs for targeted protein degradation.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 3. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Catalytic Applications of Metal Complexes with Sulfonamide-Type Ligands
Disclaimer: Extensive literature searches did not yield specific data on the catalytic applications of metal complexes with N-(Allyloxy)-2-nitrobenzenesulfonamide. The information presented herein is based on closely related and structurally similar sulfonamide-containing molecules, which are expected to exhibit analogous catalytic behavior. These notes and protocols should, therefore, serve as a guide for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.
Introduction to Sulfonamide Ligands in Catalysis
Sulfonamide moieties are prevalent in a wide range of biologically active molecules and serve as versatile directing groups and ligands in transition metal catalysis. The nitrogen atom of the sulfonamide can coordinate to a metal center, and the electronic properties of the sulfonyl group can influence the catalytic activity. Metal complexes bearing sulfonamide-type ligands have been successfully employed in a variety of organic transformations, including cross-coupling, C-H functionalization, and alkylation reactions.
Application Note 1: Copper-Catalyzed N-Arylation of Sulfonamides
Overview: Copper-catalyzed N-arylation of sulfonamides represents a cost-effective and efficient method for the synthesis of N-arylsulfonamides, a structural motif present in numerous pharmaceutical agents. This transformation can be achieved using a simple copper salt as a catalyst, often without the need for a specialized ligand, in an environmentally benign solvent like water.[1][2]
Quantitative Data Summary:
The following table summarizes the catalytic activity for the copper-catalyzed N-arylation of various sulfonamides with arylboronic acids.
| Entry | Sulfonamide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | Phenylboronic acid | Cu(OAc)₂·H₂O (20) | K₂CO₃ | Water | 92 | [1] |
| 2 | Benzenesulfonamide | Phenylboronic acid | Cu(OAc)₂·H₂O (20) | K₂CO₃ | Water | 90 | [1] |
| 3 | p-Toluenesulfonamide | 4-Methylphenylboronic acid | Cu(OAc)₂·H₂O (20) | K₂CO₃ | Water | 94 | [1] |
| 4 | p-Toluenesulfonamide | 4-Methoxyphenylboronic acid | Cu(OAc)₂·H₂O (20) | K₂CO₃ | Water | 91 | [1] |
| 5 | p-Toluenesulfonamide | 4-Chlorophenylboronic acid | Cu(OAc)₂·H₂O (20) | K₂CO₃ | Water | 88 | [1] |
Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of p-Toluenesulfonamide with Phenylboronic Acid
Materials:
-
p-Toluenesulfonamide
-
Phenylboronic acid
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add p-toluenesulfonamide (1.0 mmol, 171.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Cu(OAc)₂·H₂O (0.2 mmol, 39.9 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Add 12 mL of deionized water to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-phenyl-p-toluenesulfonamide.
Plausible Catalytic Cycle:
Caption: A plausible catalytic cycle for the copper-catalyzed N-arylation of sulfonamides.
Application Note 2: Iridium-Catalyzed N-Alkylation of Sulfonamides with Alcohols
Overview: The N-alkylation of sulfonamides with alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" process, is a highly atom-economical and environmentally friendly method for the synthesis of N-alkylsulfonamides.[3][4] Iridium complexes, such as [Cp*IrCl₂]₂, are effective catalysts for this transformation, which generates water as the only byproduct.[3][4]
Quantitative Data Summary:
The following table summarizes the catalytic activity for the iridium-catalyzed N-alkylation of various sulfonamides with alcohols.
| Entry | Sulfonamide | Alcohol | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | Benzyl alcohol | [CpIrCl₂]₂ (0.1) | t-BuOK | Toluene | 98 | [3] |
| 2 | Methanesulfonamide | Benzyl alcohol | [CpIrCl₂]₂ (0.5) | t-BuOK | Toluene | 95 | [3] |
| 3 | p-Toluenesulfonamide | 1-Phenylethanol | [CpIrCl₂]₂ (1.5) | t-BuOK | Toluene | 85 | [3] |
| 4 | p-Toluenesulfonamide | Cinnamyl alcohol | [CpIrCl₂]₂ (0.5) | t-BuOK | Toluene | 92 | [3] |
| 5 | p-Toluenesulfonamide | 1-Butanol | [Cp*IrCl₂]₂ (1.5) | t-BuOK | Toluene | 75 | [3] |
Experimental Protocol: Iridium-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
Materials:
-
p-Toluenesulfonamide
-
Benzyl alcohol
-
[Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol, 171.2 mg), [Cp*IrCl₂]₂ (0.001 mmol, 0.8 mg), and potassium tert-butoxide (0.1 mmol, 11.2 mg).
-
Add anhydrous toluene (1 mL) to the tube, followed by benzyl alcohol (1.2 mmol, 124 µL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield N-benzyl-p-toluenesulfonamide.
Experimental Workflow:
Caption: Workflow for the Iridium-Catalyzed N-Alkylation of Sulfonamides.
Application Note 3: Rhodium-Catalyzed C-H Olefination of N-Benzoylsulfonamides
Overview: Rhodium-catalyzed C-H activation and olefination of arenes is a powerful tool for the construction of complex organic molecules. N-Benzoylsulfonamides can serve as substrates where the sulfonamide acts as a directing group to guide the C-H activation at the ortho-position of the benzoyl group. This is followed by olefination to form a new C-C bond.
General Reaction Scheme: An N-benzoylsulfonamide reacts with an internal alkene in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, and a copper oxidant to yield a 3,3-disubstituted isoindolinone derivative through a tandem C-H olefination and C-N bond formation.[5][6]
Note on Quantitative Data and Protocol: Detailed quantitative tables and a step-by-step protocol are not provided here due to the limited specific procedural data in the initial search results. However, typical conditions for such reactions involve a rhodium catalyst (1-5 mol%), a copper oxidant (e.g., Cu(OAc)₂) as a co-catalyst, a solvent such as dichloroethane or tert-amyl alcohol, and elevated temperatures (100-140 °C). Researchers should refer to specific literature for detailed experimental procedures.
Logical Relationship Diagram:
Caption: Logical steps in the Rhodium-Catalyzed C-H Olefination/Annulation.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 3. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 5. Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium catalyzed C–H olefination of N-benzoylsulfonamides with internal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-(Allyloxy)-2-nitrobenzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, a process that typically involves the allylation of 2-nitrobenzenesulfonamide.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the quality of reagents, reaction conditions, and the work-up procedure.
Troubleshooting Steps:
-
Reagent Quality:
-
2-Nitrobenzenesulfonamide (Starting Material): Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Allyl Bromide (Allylating Agent): Use a fresh bottle or freshly distilled allyl bromide. Allyl halides can degrade over time, leading to lower reactivity.
-
Base (e.g., Potassium Carbonate): The base is critical for the deprotonation of the sulfonamide. Ensure it is anhydrous and finely powdered to maximize its surface area and reactivity.
-
Solvent (e.g., DMF or Acetonitrile): The solvent must be anhydrous. The presence of water can lead to hydrolysis of the allyl bromide and deactivate the deprotonated sulfonamide.
-
-
Reaction Conditions:
-
Incomplete Deprotonation: The sulfonamide proton is acidic but may require sufficient time and an adequate amount of base to be fully deprotonated. Consider increasing the equivalents of the base.
-
Reaction Temperature: While the reaction may proceed at room temperature, gentle heating (e.g., 50-60 °C) can often increase the reaction rate and drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction.
-
Purification Issues: The product may be sensitive to certain conditions. If using column chromatography, select an appropriate solvent system to ensure good separation without product degradation.
-
Q2: My TLC analysis shows multiple spots, including the starting material and potentially byproducts. What are these and how can I minimize them?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
Potential Byproducts and Solutions:
-
Unreacted 2-Nitrobenzenesulfonamide: This is the most common "spot" besides the product.
-
Solution: As detailed in Q1, ensure the reaction goes to completion by checking reagent quality, extending the reaction time, or slightly increasing the temperature.
-
-
O-allylation vs. N-allylation: While the target is N-allyloxy, the initial deprotonation occurs on the nitrogen. The subsequent attachment of the allyl group is to the oxygen. However, side reactions could occur.
-
Hydrolysis of Allyl Bromide: If water is present in the reaction mixture, allyl bromide can hydrolyze to allyl alcohol.
-
Solution: Use anhydrous solvents and reagents.
-
A summary of typical reaction parameters that can be optimized is presented below:
| Parameter | Typical Range | Troubleshooting Consideration |
| Equivalents of Base | 1.5 - 3.0 | Insufficient base can lead to incomplete deprotonation. |
| Temperature | Room Temp - 60 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Solvent | DMF, Acetonitrile | Must be anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a nucleophilic substitution reaction, often following the principles of a Williamson ether-type synthesis. It involves the deprotonation of 2-nitrobenzenesulfonamide followed by alkylation with an allyl halide.
Q2: What is a suitable base for this reaction?
A moderately strong, non-nucleophilic base is generally used. Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) can also be used and are sometimes more effective due to increased solubility.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 2-nitrobenzenesulfonamide spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
Q4: What are the key safety precautions for this synthesis?
-
2-Nitrobenzenesulfonamide and its derivatives can be irritants.
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Organic solvents like DMF and acetonitrile are flammable and have their own specific health and safety risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Nitrobenzenesulfonamide
-
Allyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the stirred solution.
-
Add allyl bromide (1.2 - 1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
Technical Support Center: Optimizing Reaction Conditions for N-(Allyloxy)-2-nitrobenzenesulfonamide
Welcome to the technical support center for the synthesis and optimization of reaction conditions for N-(Allyloxy)-2-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily utilized in organic synthesis as a precursor and building block. The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines, known for its stability under various conditions and its selective removal under mild nucleophilic conditions. The allyloxy group provides a handle for further functionalization or can be part of the target molecule's scaffold.
Q2: What is the general synthetic route for this compound?
A2: The most common synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with O-allylhydroxylamine in the presence of a base. This reaction is a nucleophilic substitution at the sulfonyl chloride by the hydroxylamine nitrogen.
Q3: What are the key safety precautions to consider when working with 2-nitrobenzenesulfonyl chloride?
A3: 2-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to separate the starting materials from the product. The disappearance of the 2-nitrobenzenesulfonyl chloride spot and the appearance of a new, typically higher Rf, product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive 2-nitrobenzenesulfonyl chloride: The reagent can degrade upon exposure to moisture. 2. Inefficient base: The chosen base may not be strong enough to deprotonate O-allylhydroxylamine effectively. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Poor quality solvent: Presence of water in the solvent can hydrolyze the sulfonyl chloride. | 1. Use a fresh bottle of 2-nitrobenzenesulfonyl chloride or purify the existing stock. 2. Switch to a stronger, non-nucleophilic base such as pyridine or triethylamine. Ensure the base is dry. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents. |
| Multiple Spots on TLC (Side Product Formation) | 1. Over-reaction or side reactions: The reaction may be proceeding too quickly or at too high a temperature, leading to decomposition or undesired side reactions. 2. Reaction with solvent: If a nucleophilic solvent is used, it may compete with the hydroxylamine. 3. Dimerization or polymerization of allyl group. | 1. Lower the reaction temperature and monitor the reaction more frequently. 2. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). 3. Consider using a radical scavenger if polymerization is suspected, although this is less common under these conditions. |
| Difficult Purification | 1. Co-elution of product and impurities: The polarity of the product and impurities may be very similar. 2. Product instability on silica gel: The product may be sensitive to the acidic nature of standard silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Use deactivated (neutral) silica gel for purification. Consider alternative purification methods such as recrystallization. |
| Product Decomposition upon Storage | 1. Instability of the N-O bond: The N-O bond can be susceptible to cleavage under certain conditions. 2. Presence of residual acid or base from the reaction. | 1. Store the purified product in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the product is thoroughly purified and free from any acidic or basic residues. |
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the synthesis of N-alkoxy-arenesulfonamides.
Materials:
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2-Nitrobenzenesulfonyl chloride
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O-Allylhydroxylamine hydrochloride
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Triethylamine (or Pyridine)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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To a solution of O-allylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.
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Stir the mixture for 15-20 minutes at 0 °C.
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Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 2-nitrobenzenesulfonyl chloride.
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Quench the reaction by adding saturated aqueous sodium bicarbonate.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Sulfonyl Chloride:Hydroxylamine:Base) | 1 : 1.1 : 2.2 |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 90% |
| Purification Method | Flash Column Chromatography |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of N-(Allyloxy)-2-nitrobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(Allyloxy)-2-nitrobenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated.- The cooling process is too rapid.- Significant impurities are present, depressing the melting point. | - Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. |
| Persistent Impurities in the Final Product | - The chosen purification method is not effective for separating the specific impurities.- The impurity co-crystallizes with the product. | - If recrystallization is ineffective, consider column chromatography.- For column chromatography, try a different eluent system with a different polarity.- Analyze the impurity to understand its properties and select a more appropriate purification technique. |
| Yellow Discoloration of the Product | - Residual nitro-containing starting materials or byproducts. | - Ensure the purification method is sufficient to remove these colored impurities. Multiple recrystallizations or careful column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most likely impurities include unreacted starting materials such as 2-nitrobenzenesulfonyl chloride and O-allylhydroxylamine, as well as potential side-products from the reaction. Depending on the reaction workup, residual solvents may also be present.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: A common and effective method for recrystallizing nitrobenzenesulfonamide derivatives is the use of a binary solvent system. A good starting point is a mixture of a "good" solvent, in which the compound is soluble, and a "poor" solvent, in which it is less soluble. Based on procedures for similar compounds, the following systems are recommended for investigation:
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Ethyl acetate/Hexane
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Ethanol/Water
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Acetone/Hexane
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is preferable when:
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Recrystallization fails to remove impurities effectively.
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The impurities have very similar solubility profiles to the desired product.
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You need to separate a complex mixture of products and byproducts.
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You are working with a small amount of material where losses during recrystallization would be significant.
Q4: What is a good starting eluent system for column chromatography of this compound?
A4: For nitrobenzenesulfonamide compounds, a typical starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a lower polarity and gradually increasing, is often effective. A good starting point to test via Thin Layer Chromatography (TLC) would be a 4:1 to 1:1 mixture of hexane:ethyl acetate.
Quantitative Data
Commercially available this compound is often cited with a purity of ≥95%.[1] Purification by recrystallization can significantly improve this purity.
| Purification Method | Typical Purity Achieved | Reference |
| Single Recrystallization | >98% | Inferred from similar compounds |
| Column Chromatography | >99% | Inferred from general principles |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is adapted from a procedure for a structurally similar compound, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir the solution gently.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a receiving flask containing a small amount of boiling ethyl acetate to prevent premature crystallization.
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Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethyl acetate until it clears.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold 1:1 ethyl acetate/hexane.
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Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good separation is usually achieved when the desired compound has an Rf value of 0.2-0.4. A mixture of hexane and ethyl acetate is a good starting point.
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Column Packing: Prepare a silica gel column using the chosen eluent system. The column can be packed as a slurry or dry-packed and then equilibrated with the eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
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Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute the compound and any more polar impurities.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Purification Workflow
References
common side reactions with N-(Allyloxy)-2-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Allyloxy)-2-nitrobenzenesulfonamide. The information is designed to help anticipate and resolve common side reactions and stability issues encountered during its use in experimental settings.
Troubleshooting Guide
Unexpected results during your experiment? This guide will help you identify and solve common problems associated with the use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of this compound: This reagent can be sensitive to elevated temperatures, harsh pH conditions (both acidic and basic), and strong oxidizing or reducing agents.[1] | - Temperature Control: Maintain the reaction at the lowest effective temperature. - pH Management: If possible, monitor and control the pH to keep it within a stable range. - Reagent Compatibility: Avoid using strong oxidizing or reducing agents in the same reaction mixture if they are not essential for the desired transformation. |
| Hydrolysis of the Sulfonamide Bond: The presence of water, especially in combination with acidic or basic conditions, can lead to the cleavage of the sulfonamide linkage.[1][2] | - Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Discoloration of Reaction Mixture (Yellow, Brown, or Black) | Decomposition of the Nitroaromatic Moiety: Nitroaromatic compounds can be unstable and decompose, leading to colored byproducts.[1] This can be exacerbated by heat or light. | - Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.[1][2] - Temperature Control: As mentioned above, avoid excessive heat. |
| Gas Evolution | Decomposition Product Formation: The decomposition of the nitro group can sometimes lead to the evolution of gases, such as nitrogen oxides.[1] | - Proper Ventilation: Ensure the reaction is carried out in a well-ventilated fume hood. - Monitor Reaction Vigorously: If gas evolution is unexpected, it may be a sign of a runaway reaction. Be prepared to cool the reaction mixture immediately. |
| Formation of Unidentified Byproducts | Hydrolysis: Cleavage of the sulfonamide bond will produce 2-nitrobenzenesulfonic acid and allyloxyamine.[2] | - Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify the formation of byproducts. - Purification: If hydrolysis occurs, consider a purification strategy that separates the desired product from the more polar sulfonic acid byproduct. |
| Reduction of the Nitro Group: If reducing agents are present, the nitro group can be reduced to a nitroso or amino group, leading to unexpected products.[2] | - Reagent Selection: Carefully consider the compatibility of all reagents in the reaction mixture. If a reduction is not desired, avoid reagents with reducing potential. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors influencing the decomposition of this compound and related compounds are elevated temperatures, harsh pH conditions (both acidic and basic), and the presence of strong oxidizing or reducing agents.[1] The nitro group makes the aromatic ring susceptible to nucleophilic attack, and the sulfonamide linkage can undergo hydrolysis.[1]
Q2: What are the visual indicators of decomposition?
A2: Visual signs of decomposition can include a change in the color of the reaction mixture, often to a darker shade like yellow, brown, or black.[1] The evolution of gas or the formation of an unexpected precipitate can also indicate decomposition.[1] For accurate detection, it is recommended to monitor the reaction by TLC, HPLC, or LC-MS.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The solvent choice is crucial. Protic solvents, particularly under acidic or basic conditions, can facilitate the hydrolysis of the sulfonamide bond.[1] Therefore, aprotic solvents are generally recommended to minimize this decomposition pathway. It is also important to use dry solvents to prevent hydrolysis.[1]
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound?
A5: Potential degradation pathways include the hydrolysis of the sulfonamide bond, which would yield 2-nitrobenzenesulfonic acid and allyloxyamine.[2] Another possibility is the reduction of the nitro group to a nitroso or amino group if reducing conditions are present.[2]
Data Presentation
The following table summarizes the stability of a related compound, 2-nitro-N-propylbenzenesulfonamide, under various stress conditions, which can provide insights into the expected stability of this compound.
Table 1: Comparative Stability Data of 2-nitro-N-propylbenzenesulfonamide and Related Compounds [2]
| Condition | 2-nitro-N-propylbenzenesulfonamide (% Degradation) | Benzenesulfonamide (% Degradation) | 2-nitroanisole (% Degradation) |
| Acidic (0.1 N HCl, 60°C) | 12.5 | 5.2 | 8.9 |
| Alkaline (0.1 N NaOH, 60°C) | 18.3 | 8.1 | 15.4 |
| Oxidative (3% H₂O₂, 60°C) | 9.8 | 3.5 | 11.2 |
| Thermal (80°C) | 7.2 | 2.1 | 5.5 |
| Photolytic (ICH Q1B) | 25.6 | 10.8 | 30.1 |
Note: Data is based on a 48-hour exposure to the specified conditions and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure to Minimize Decomposition of this compound in a Reaction
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Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use.
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Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
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Reagent and Solvent Preparation: Use anhydrous solvents and ensure all reagents are of high purity.
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Reaction Setup: Dissolve this compound in the chosen anhydrous solvent under the inert atmosphere.
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Temperature Control: Maintain the desired reaction temperature using a temperature-controlled bath or heating mantle. Avoid unnecessary heating.
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Reagent Addition: Add other reagents to the reaction mixture slowly and in a controlled manner.
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Light Protection: If the reaction is expected to be lengthy, wrap the reaction vessel in aluminum foil to protect it from light.
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Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure timely quenching and to observe any potential byproduct formation.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
stability issues of N-(Allyloxy)-2-nitrobenzenesulfonamide under acidic or basic conditions
Troubleshooting Guide
This guide addresses potential issues related to the stability of N-(Allyloxy)-2-nitrobenzenesulfonamide during experimental procedures.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of desired product in reactions involving acidic or basic reagents. | Degradation of this compound due to harsh pH conditions. | - Monitor the reaction progress closely using TLC or HPLC to detect the appearance of degradation products.- Consider using milder acidic or basic conditions if the reaction chemistry allows.- Reduce the reaction temperature to minimize the rate of degradation.- If possible, use aprotic solvents to reduce the potential for hydrolysis. |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS analysis. | Formation of degradation products from this compound. | - Attempt to isolate and characterize the unknown compounds.- Based on the expected degradation pathways (see diagram below), hypothesize the structure of the degradation products.- Compare the retention time or Rf value of the unknown spots/peaks with potential degradation products (e.g., 2-nitrobenzenesulfonic acid). |
| Change in color of the reaction mixture (e.g., turning yellow or brown). | Decomposition of the nitroaromatic compound. | - Ensure the reaction is protected from light, as nitroaromatic compounds can be light-sensitive.- Use high-purity, dry solvents and reagents to avoid catalytic decomposition.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Inconsistent reaction outcomes. | Variability in the stability of this compound under slightly different reaction setups. | - Standardize all reaction parameters, including temperature, reaction time, and the rate of addition of reagents.- Perform a small-scale pH stability screen to determine the optimal pH range for your reaction (see experimental protocols). |
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry place, in a tightly sealed container, and protected from light and moisture to ensure its long-term stability.
Q2: How stable is this compound to acidic and basic conditions?
A2: While specific data is unavailable, based on the behavior of similar sulfonamides, this compound is expected to be susceptible to hydrolysis under both acidic and, particularly, alkaline conditions. The sulfonamide bond is the likely site of cleavage.
Q3: What are the potential degradation products of this compound under acidic or basic conditions?
A3: The primary degradation pathway is likely the hydrolysis of the sulfonamide bond, which would yield 2-nitrobenzenesulfonic acid and allyloxyamine.
Q4: Can I use protic solvents in reactions with this compound?
A4: Protic solvents, especially in the presence of acids or bases, can facilitate the hydrolysis of the sulfonamide bond. Whenever possible, it is advisable to use aprotic solvents to minimize this degradation pathway.
Quantitative Stability Data (for the analogue 2-nitro-N-propylbenzenesulfonamide)
The following table summarizes the degradation of a structurally similar compound, 2-nitro-N-propylbenzenesulfonamide, under forced degradation conditions. This data is intended for illustrative purposes and to provide an estimate of the potential stability of this compound.
| Condition | 2-nitro-N-propylbenzenesulfonamide (% Degradation) | Benzenesulfonamide (% Degradation) | 2-nitroanisole (% Degradation) |
| Acidic (0.1 N HCl, 60°C, 48h) | 12.5 | 5.2 | 8.9 |
| Alkaline (0.1 N NaOH, 60°C, 48h) | 18.3 | 8.1 | 15.4 |
| Oxidative (3% H₂O₂, 60°C, 48h) | 9.8 | 3.5 | 11.2 |
Data is representative of typical degradation profiles for these classes of compounds.[1]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is adapted from a study on 2-nitro-N-propylbenzenesulfonamide and can be used as a starting point for assessing the stability of this compound.[1]
1. General Solution Preparation:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
2. Forced Degradation Conditions:
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For each condition, dilute 1 mL of the stock solution to 10 mL with the respective stress agent.
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Incubate the solutions for a defined period (e.g., 48 hours) at a controlled temperature.
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Acidic Conditions: Use 0.1 N Hydrochloric Acid at 60°C.
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Alkaline Conditions: Use 0.1 N Sodium Hydroxide at 60°C.
3. Sample Analysis:
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After the incubation period, neutralize the samples if necessary.
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Dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.
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Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The detector wavelength should be set to the UV absorbance maximum of this compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways under acidic and basic conditions.
References
improving the regioselectivity of reactions with N-(Allyloxy)-2-nitrobenzenesulfonamide
Welcome to the technical support center for reactions involving N-(Allyloxy)-2-nitrobenzenesulfonamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity and overall success of their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I am attempting an intramolecular cyclization of this compound to synthesize an isoxazolidine derivative, but I am observing poor regioselectivity, obtaining a mixture of both 5-exo and 6-endo products. How can I improve the selectivity for the desired isomer?
Answer:
Poor regioselectivity in the cyclization of this compound is a common challenge. The outcome of the reaction, favoring either the 5-exo or 6-endo product, is highly dependent on the reaction mechanism (ionic vs. radical) and conditions. Here are several strategies to improve selectivity:
1. Catalyst Screening:
The choice of catalyst is critical in directing the reaction pathway. Transition metal catalysts are often employed to promote and control such cyclizations. We recommend screening a panel of catalysts to identify the optimal system for your desired regioisomer.
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For 5-exo Cyclization: Radical pathways often favor the 5-exo product. Consider screening catalysts known to promote single-electron transfer processes.
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For 6-endo Cyclization: Cationic or polar mechanisms may favor the 6-endo product. Lewis acids or catalysts that can stabilize a positive charge on the alloxy group could be effective.
| Catalyst Type | Example Catalysts | Typical Loading (mol%) | Rationale |
| Rhodium Complexes | Rh₂(esp)₂ | 1-5 | Highly effective for C-H amination and related cyclizations, can be tuned with different ligands.[1] |
| Ruthenium Complexes | Ru(II)-porphyrin | 5-10 | Can promote cyclization, with selectivity influenced by substrate.[1] |
| Silver Catalysts | AgOTf with ligands | 5-10 | Ligand choice can tune chemo- and regioselectivity.[2] |
| Nickel Catalysts | Ni(dme)I₂ with ligands | 5-15 | Used in related Ueno-Stork cyclizations, offering a greener alternative to tin.[3] |
| Lewis Acids | FeCl₃, BF₃·Et₂O | 10-20 | Can promote cyclization through a cationic intermediate.[4] |
2. Solvent Effects:
The polarity and coordinating ability of the solvent can significantly influence the reaction's regioselectivity. Experiment with a range of solvents to find the optimal medium.
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Non-coordinating, non-polar solvents (e.g., dichloromethane, toluene) are often good starting points for metal-catalyzed reactions.
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Polar solvents may favor ionic pathways, potentially altering the regiochemical outcome.
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Coordinating solvents (e.g., THF, acetonitrile) can interact with the metal center, changing its steric and electronic properties and thus influencing selectivity.[2]
3. Temperature Optimization:
Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
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Lower temperatures (e.g., -78 °C to 0 °C) often favor the kinetically controlled product.
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Higher temperatures may lead to the thermodynamically more stable product or promote undesired side reactions.
We recommend performing the reaction at various temperatures to determine the effect on the regioisomeric ratio.
4. Substrate Modification:
If feasible, modifying the substrate can be a powerful tool to direct regioselectivity. For instance, in related radical cyclizations of unsaturated sulfonamides, vinylic halogen substitution has been shown to have a remarkable effect on controlling the regioselectivity between 5-exo and 6-endo pathways.[5]
Question: My cyclization reaction is proceeding with low yield, even though the starting material is fully consumed. What are the potential causes and solutions?
Answer:
Low yield with complete consumption of starting material suggests that the desired product is either unstable under the reaction conditions or that side reactions are predominating. Here are some troubleshooting steps:
1. Product Degradation:
The 2-nitrobenzenesulfonyl (nosyl) protecting group can be labile under certain conditions. The product might be degrading upon prolonged reaction times or during workup and purification.
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Action: Monitor the reaction by TLC or LC-MS at shorter time intervals to see if the product forms and then disappears. If so, try reducing the reaction time or temperature. Also, consider a milder workup procedure.
2. In-situ Generation of Oxidants:
Some metal-catalyzed C-H amination/cyclization reactions utilize an in-situ generated iminoiodinane oxidant.[1] If the stoichiometry of the reagents is not optimal, or if the oxidant is not generated efficiently, side reactions can occur.
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Action: Ensure all reagents are pure and dry. Optimize the stoichiometry of the nitrogen source, the oxidant (e.g., PhI(OAc)₂), and the catalyst.
3. Catalyst Inactivation:
The catalyst may be deactivating over the course of the reaction.
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Action: Try adding the catalyst in portions. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is sensitive to air or moisture.
4. Alternative Reaction Pathways:
The reaction conditions might be favoring an alternative pathway, such as intermolecular reactions or decomposition of the starting material.
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Action: Run the reaction at a higher dilution to favor the intramolecular cyclization. Re-evaluate your choice of catalyst and solvent based on the troubleshooting guide for regioselectivity, as these factors also heavily influence the overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the cyclization of N-(allyloxy)sulfonamides?
A1: The regioselectivity is primarily governed by the reaction mechanism. Radical cyclizations typically favor the formation of a 5-membered ring (5-exo-trig), which is kinetically preferred according to Baldwin's rules. In contrast, ionic or metal-catalyzed pathways can lead to either the 5-exo or 6-endo product, depending on factors like the stability of intermediates, steric effects, and the nature of the catalyst and ligands.[1][5]
Q2: How do I choose an appropriate catalyst for my reaction?
A2: Catalyst selection should be based on the desired transformation. For C-H amination-type cyclizations, dirhodium complexes like Rh₂(esp)₂ are highly effective.[1] For reactions proceeding through different mechanisms, other transition metals such as Ru, Ag, or Ni might be more suitable.[1][2][3] It is often necessary to screen a variety of catalysts and ligands to find the optimal system for a specific substrate and desired outcome.
Q3: Can I use acidic conditions to promote the cyclization?
A3: Yes, acid-mediated cyclization of sulfonamides is a known transformation.[4] Lewis acids (e.g., FeCl₃, BF₃·Et₂O) or Brønsted acids could potentially promote the cyclization of this compound. The regioselectivity in these cases would be dictated by the stability of the resulting carbocationic intermediate.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound contains a nitro group, and like many nitroaromatic compounds, it should be handled with care. Avoid heating the neat compound to high temperatures. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. All reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Representative Protocol for Metal-Catalyzed Intramolecular Cyclization of this compound
This protocol is a general guideline adapted from procedures for related sulfonamide cyclizations.[1] Optimization of specific parameters (catalyst, solvent, temperature, and reaction time) is likely necessary.
Materials:
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This compound (1.0 eq)
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Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂) (2 mol%)
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Oxidant (e.g., PhI(OAc)₂) (1.2 eq)
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Additive (e.g., MgO) (2.5 eq)
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Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
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To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the oxidant, and the additive.
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Add the anhydrous solvent via syringe and stir the suspension.
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Add the dirhodium(II) catalyst to the mixture.
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Stir the reaction at the desired temperature (e.g., room temperature or 40 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove insoluble solids.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired isoxazolidine product(s).
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Characterize the product(s) by ¹H NMR, ¹³C NMR, and HRMS to determine the yield and regioisomeric ratio.
Visualizations
Caption: Regiochemical pathways in the cyclization of this compound.
Caption: A logical workflow for troubleshooting and optimizing reaction regioselectivity.
Caption: A standard workflow for performing and analyzing the cyclization reaction.
References
- 1. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Item - Transition-metal catalyzed cyclization reactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
avoiding decomposition of N-(Allyloxy)-2-nitrobenzenesulfonamide during reactions
Technical Support Center: N-(Allyloxy)-2-nitrobenzenesulfonamide
Disclaimer: Specific decomposition data for this compound is not extensively available in published literature. The following guidance is based on the general chemical properties of related compounds, such as nitroaromatics, sulfonamides, and N-O bonded structures.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Q1: My reaction is showing low yield and multiple unidentified spots on TLC, suggesting decomposition of the starting material. What are the likely decomposition pathways?
A1: Decomposition of this compound can occur through several pathways, primarily influenced by reaction conditions:
-
N-O Bond Cleavage: The bond between the nitrogen and the allyloxy group is potentially labile and can cleave under reductive, thermal, or certain catalytic conditions, leading to the formation of radicals or ionic intermediates.[1][2][3][4]
-
Hydrolysis of the Sulfonamide Bond: Under strong acidic or basic conditions, particularly in the presence of protic solvents, the sulfonamide linkage can be hydrolyzed.[5]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction by various reducing agents, which may be present in the reaction mixture either intentionally or as impurities.[5] This can lead to the formation of nitroso, hydroxylamino, or amino derivatives.
-
Reactions Involving the Allyl Group: The double bond in the allyl group can undergo undesired side reactions, such as isomerization, oxidation, or polymerization, especially in the presence of transition metals or radical initiators.
Q2: How can I minimize the decomposition of this compound during my reaction?
A2: To enhance the stability of the compound, consider the following preventative measures:
-
Temperature Control: Many nitroaromatic compounds have limited thermal stability.[5] It is advisable to run reactions at the lowest effective temperature. If a reaction requires heat, consider increasing the reaction time instead of the temperature.
-
pH Management: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are necessary, use milder reagents and consider a buffered system to prevent significant pH fluctuations.[5]
-
Inert Atmosphere: To prevent oxidation of the starting material or intermediates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Aprotic solvents are generally preferred to minimize the risk of sulfonamide bond hydrolysis.[5] Ensure that all solvents are anhydrous and free of impurities.
-
Light Protection: Nitroaromatic compounds can be sensitive to light.[5][6][7] Protecting the reaction from light by wrapping the vessel in aluminum foil is a recommended practice.
Q3: My reaction mixture is turning dark brown, but the starting material is a light-yellow powder. Is this a sign of decomposition?
A3: Yes, a significant color change, particularly to darker shades of yellow, brown, or black, is a common indicator of decomposition in reactions involving nitroaromatic compounds.[5] This may be accompanied by the formation of precipitates or gas evolution. It is recommended to monitor the reaction closely using analytical techniques like TLC or LC-MS to identify the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability and to ensure a long shelf life, the compound should be stored in a cool, dry place in a tightly sealed container, protected from light and moisture.[6][7] A minimum shelf life of 24 months is expected under these conditions.[6][7]
Q2: What analytical techniques are recommended for verifying the purity of this compound before use?
A2: Standard analytical methods to confirm the purity (>98%) of the compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and purity.
-
Melting Point Analysis: The reported melting point is in the range of 121-125°C.[6] A broad melting range or a value significantly lower than this may indicate impurities.
Q3: Are there any known incompatibilities with this compound?
A3: The compound is sensitive to strong oxidizing agents.[6][7] Additionally, based on its structure, it is advisable to avoid strong reducing agents (which can reduce the nitro group), strong acids or bases (which can hydrolyze the sulfonamide), and certain transition metal catalysts that might promote N-O bond cleavage or reactions with the allyl group.
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on the Stability of this compound
| Parameter | Condition | Expected Stability | Potential Decomposition Pathway |
| Temperature | < 25°C | High | - |
| 25 - 60°C | Moderate | Thermal degradation, N-O bond cleavage | |
| > 60°C | Low | Accelerated decomposition | |
| pH | 6 - 8 | High | - |
| < 4 | Low | Sulfonamide hydrolysis | |
| > 10 | Low | Sulfonamide hydrolysis | |
| Atmosphere | Inert (N₂, Ar) | High | - |
| Air (O₂) | Moderate | Oxidation of the allyl group or other moieties | |
| Reagents | Strong Reducing Agents | Low | Reduction of the nitro group |
| Strong Oxidizing Agents | Low | Uncontrolled oxidation |
Table 2: Recommended Solvents for Reactions
| Solvent Class | Recommended Solvents | Rationale |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Good solubility, minimizes risk of hydrolysis. |
| Ethers | THF, Dioxane | Generally non-reactive and suitable for many organic transformations. |
| Halogenated | Dichloromethane (DCM), Chloroform | Useful for a range of reactions, ensure they are anhydrous. |
| Protic | Alcohols (e.g., Ethanol) | Use with caution, as they can participate in or facilitate decomposition. |
Visualizations
References
- 1. Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 7. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Technical Support Center: Monitoring N-(Allyloxy)-2-nitrobenzenesulfonamide Reactions
Welcome to the technical support center for the analytical monitoring of N-(Allyloxy)-2-nitrobenzenesulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and analysis of this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?
A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction progress. HPLC provides quantitative data on the consumption of reactants and formation of the product. NMR spectroscopy offers detailed structural information about all components in the reaction mixture.
Q2: I'm seeing a new, less polar spot on my TLC plate during the reaction. What could it be?
A2: A new, less polar spot could indicate a side reaction. One common side reaction in sulfonamide synthesis is the di-sulfonylation of the amine, especially if there's an excess of the sulfonyl chloride or if the reaction temperature is too high.[1]
Q3: My HPLC results show a broad peak for my product. What could be the cause?
A3: Peak broadening in HPLC can be caused by several factors, including column degradation, a contaminated guard column, or issues with the mobile phase composition. It's also possible that your product is degrading on the column. Start by checking for leaks, ensuring your mobile phase is properly mixed and degassed, and then inspect your column and guard column.
Q4: How can I confirm the identity of my product using NMR?
A4: ¹H NMR is a powerful tool for structural confirmation. For this compound, you should expect to see characteristic signals for the allylic protons (doublet, multiplet, doublet) and the aromatic protons of the nitrobenzenesulfonyl group. Comparing the integration of these signals can also confirm the structure. For more complex cases, 2D NMR techniques like COSY and HSQC can be employed to establish connectivity.
Q5: What are the key side reactions to be aware of in this synthesis?
A5: The primary side reactions to consider are the hydrolysis of the 2-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, and the potential for di-sulfonylation of the O-allylhydroxylamine.[1] Hydrolysis is more likely if there is moisture in your reaction setup.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots visible under UV light | The starting material or product is not UV-active. | Use a chemical stain for visualization. A potassium permanganate stain is often effective for visualizing a wide range of organic compounds.[2] An iodine chamber is another common alternative.[2] |
| Streaking of spots | The sample is too concentrated. The developing solvent is too polar. | Dilute the sample before spotting. Use a less polar solvent system. |
| Poor separation of spots | The solvent system is not optimal. | Experiment with different solvent systems. A common starting point for sulfonamides is a mixture of ethyl acetate and hexane. |
| Unexpected spots | The presence of impurities or side products. | Compare with TLC of starting materials. Consider potential side reactions like hydrolysis of the sulfonyl chloride. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks observed | Incorrect wavelength setting on the detector. No sample injected. | Ensure the detector wavelength is appropriate for the nitroaromatic chromophore (e.g., 254 nm). Check the injection process and syringe. |
| Ghost peaks | Contamination in the mobile phase or injector. Carryover from a previous injection. | Use fresh, high-purity mobile phase. Run a blank gradient. Clean the injector. |
| Drifting baseline | Column temperature fluctuations. Mobile phase not properly mixed or equilibrated. | Use a column oven for temperature control. Ensure the mobile phase is well-mixed and allow sufficient time for column equilibration. |
| Low product peak area (low yield) | Incomplete reaction. Degradation of product. | Monitor the reaction over a longer period. Check for product stability under the reaction and workup conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks | Poor shimming. Presence of paramagnetic impurities. Sample is too concentrated. | Re-shim the instrument. Ensure glassware is clean and free of metal contaminants. Dilute the sample. |
| Presence of water peak | Wet solvent or glassware. | Use anhydrous deuterated solvent and dry your NMR tube. |
| Complex multiplets in the aromatic region | Overlapping signals from starting material and product. | Use a higher field NMR instrument for better resolution. Consider 2D NMR techniques like COSY to resolve overlapping signals. |
| Incorrect integration values | Phasing error. Baseline distortion. | Carefully phase the spectrum and correct the baseline before integration. |
Experimental Protocols and Data
Representative Synthesis of an N-Alkoxy-2-nitrobenzenesulfonamide
This protocol is adapted from a procedure for the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide and can be modified for the synthesis of this compound.[3]
Materials:
-
O-Allylhydroxylamine (or its hydrochloride salt)
-
2-Nitrobenzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve O-allylhydroxylamine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Typical Analytical Data
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Typical Mobile Phase | Approximate Rf Value | Visualization Method |
| 2-Nitrobenzenesulfonyl chloride | 30% Ethyl Acetate in Hexane | 0.7 | UV (254 nm), KMnO₄ stain |
| O-Allylhydroxylamine | 30% Ethyl Acetate in Hexane | 0.2 | KMnO₄ stain, Iodine |
| This compound | 30% Ethyl Acetate in Hexane | 0.5 | UV (254 nm), KMnO₄ stain |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Typical Column | Mobile Phase | Approximate Retention Time (min) | Detection |
| 2-Nitrobenzenesulfonyl chloride | C18 | Acetonitrile/Water Gradient | 8.5 | UV at 254 nm |
| O-Allylhydroxylamine | C18 | Acetonitrile/Water Gradient | 2.1 | (Requires derivatization or MS detection) |
| This compound | C18 | Acetonitrile/Water Gradient | 6.2 | UV at 254 nm |
Note: Retention times are highly dependent on the specific HPLC system, column, gradient, and flow rate. A study on a similar sulfonamide synthesis reported retention times of 5 minutes for the starting sulfonamide and 13.5 minutes for the product using a C18 column with a water:acetonitrile:methanol mobile phase.[4]
Table 3: ¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| 2-Nitrobenzenesulfonyl chloride | Aromatic | 7.8 - 8.2 | m |
| O-Allylhydroxylamine | =CH₂ | 5.2 - 5.4 | m |
| =CH | 5.9 - 6.1 | m | |
| -OCH₂- | ~4.2 | d | |
| This compound | Aromatic | 7.7 - 8.1 | m |
| =CH₂ | 5.3 - 5.5 | m | |
| =CH | 5.9 - 6.2 | m | |
| -OCH₂- | ~4.4 | d | |
| -NH- | (broad, variable) | s |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Reactions Involving N-(Allyloxy)-2-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Allyloxy)-2-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic reagent with the molecular formula C₉H₁₀N₂O₅S.[1][2][3] It is often used in organic synthesis, potentially as a building block for creating more complex molecules in pharmaceutical and fine chemical research.[4] The 2-nitrobenzenesulfonamide group is a known protecting group for amines.[5]
Q2: What are the typical physical properties of this compound and its common byproduct, 2-nitrobenzenesulfonamide?
The properties of these compounds are summarized in the table below. This information can be useful for planning extraction and purification steps.
| Property | This compound | 2-Nitrobenzenesulfonamide |
| Molecular Formula | C₉H₁₀N₂O₅S | C₆H₆N₂O₄S |
| Molecular Weight | 258.25 g/mol [1][2] | 202.19 g/mol [6][7] |
| Appearance | Light yellow crystalline powder[4] | Not specified, likely a solid |
| Melting Point | 121-125 °C[4] | 190-192 °C[7] |
| Solubility | Soluble in DMSO, slightly soluble in water, soluble in organic solvents.[4] | Not specified, but likely soluble in polar organic solvents. |
| CAS Number | 359442-67-4[1][2][3] | 5455-59-4[6][7] |
Q3: What are the common byproducts in reactions involving this compound?
The most common byproduct is often the deprotected 2-nitrobenzenesulfonamide. Depending on the reaction conditions, other byproducts could arise from reactions involving the allyloxy group or from decomposition of the starting material.
Q4: How can I remove the 2-nitrobenzenesulfonamide byproduct after a reaction?
The 2-nitrobenzenesulfonamide byproduct can be removed through several methods:
-
Aqueous Wash: Since sulfonamides can be acidic, washing the organic layer with a dilute basic solution (e.g., NaHCO₃ or Na₂CO₃) can help in its removal by forming a water-soluble salt.
-
Chromatography: Standard column chromatography is an effective method for separating the desired product from the 2-nitrobenzenesulfonamide byproduct.
-
Specialized Reagents: For deprotection reactions, specialized thiol reagents have been used to cleave the 2-nitrobenzenesulfonyl group, with byproducts removed via solid-phase extraction.[5]
Troubleshooting Guide
Q5: My reaction mixture is a deep yellow/orange color. Is this normal?
The presence of the nitroaromatic group in both the starting material and the likely byproducts means that colored reaction mixtures are common.[8] However, a significant color change may also indicate decomposition or the formation of unexpected side products. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to distinguish between the starting material, product, and any impurities. If the color is due to excess halogenated reagents, a wash with sodium thiosulfate can decolorize the solution.[9]
Q6: I am observing multiple spots on my TLC plate, and I'm not sure what they are. How can I identify them?
Multiple spots on a TLC plate can be attributed to the starting material, the desired product, the 2-nitrobenzenesulfonamide byproduct, and potentially other side-products. To identify these, you can run co-spots with your starting material. The 2-nitrobenzenesulfonamide byproduct is generally more polar than the starting material.
Q7: I am having trouble separating my product from unreacted this compound. What should I do?
If the polarity of your product and the starting material are very similar, separation by column chromatography can be challenging. In such cases, consider the following:
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Optimize Reaction Conditions: Drive the reaction to completion to minimize the amount of unreacted starting material. This can be achieved by increasing the reaction time, temperature, or using a slight excess of the other reactant.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system might effectively remove the starting material.
-
Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or a different solvent system for column chromatography.
Experimental Protocols
General Workup Procedure for a Reaction Involving this compound
This is a general protocol and may need to be adapted based on the specific reaction and the properties of the desired product.
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Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by adding an appropriate reagent. For many reactions, this can be water or a saturated aqueous solution of ammonium chloride.
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Solvent Removal (Optional): If the reaction solvent is water-miscible (e.g., THF, acetone), it may be necessary to remove it under reduced pressure.
-
Liquid-Liquid Extraction:
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Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
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Water or brine to remove water-soluble impurities.
-
A dilute aqueous acid (e.g., 1M HCl) if basic impurities are present.
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A dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic byproducts like 2-nitrobenzenesulfonamide.
-
-
Wash again with brine to remove any remaining water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Visualizations
Caption: A general workflow for the workup of reactions.
Caption: A logic diagram for troubleshooting common impurity issues.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzenesulfonamide SAFC Yes, 98 5455-59-4 [sigmaaldrich.com]
- 8. EP0616980B1 - Tandem waste stream treatment for the removal of nitroaromatics and nitrophenolics - Google Patents [patents.google.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: N-(Allyloxy)-2-nitrobenzenesulfonamide Mediated Transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst-mediated transformations of N-(Allyloxy)-2-nitrobenzenesulfonamide. The information provided is intended to help diagnose and resolve common issues related to catalyst deactivation and reaction performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for transformations involving this compound?
A1: Palladium- and ruthenium-based catalysts are frequently employed for transformations involving substrates with allylic and sulfonamide functionalities. For cross-coupling reactions, palladium complexes with specialized phosphine ligands (e.g., biaryl phosphines) or N-heterocyclic carbene (NHC) ligands are common choices to enhance stability and activity, especially when dealing with electron-deficient substrates.[1] Ruthenium catalysts have also shown promise in various transformations of sulfonamides.
Q2: What are the primary causes of catalyst deactivation in these types of reactions?
A2: Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[2] For transformations involving this compound, key chemical deactivation pathways include:
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Ligand Degradation: Phosphine ligands, commonly used with palladium catalysts, are susceptible to oxidation or P-C bond cleavage, particularly at elevated temperatures.
-
Catalyst Poisoning: The nitro group on the substrate can potentially be reduced by the low-valent metal catalyst, leading to the formation of species that can poison the catalyst.[2] Trace impurities in reagents or solvents, such as sulfur compounds, can also act as catalyst poisons.
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Formation of Inactive Catalyst Species: The catalyst can aggregate to form less active or inactive species, such as palladium black. Dimerization of the catalyst can also occur, reducing its catalytic efficacy.[1]
Q3: How can I tell if my catalyst is deactivating?
A3: Signs of catalyst deactivation include:
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A stalled or significantly slower reaction rate than expected.
-
The reaction failing to reach completion, leaving a significant amount of starting material.
-
A change in the color of the reaction mixture, for instance, the formation of a black precipitate (often indicative of palladium black).
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Inconsistent results between batches, which might point to varying levels of impurities that poison the catalyst.
Q4: Are there any general strategies to prevent catalyst deactivation?
A4: Yes, several preventative measures can be taken:
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Reagent and Solvent Purity: Ensure all reagents, including the this compound substrate, solvents, and bases, are of high purity and free from potential catalyst poisons.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of sensitive catalysts and ligands.
-
Optimal Ligand Selection: Choose robust ligands that are less prone to degradation under the reaction conditions. For palladium-catalyzed reactions with electron-deficient substrates, sterically hindered biaryl phosphine ligands or NHC ligands can improve catalyst stability.
-
Temperature Control: Avoid excessively high temperatures that can accelerate ligand degradation and catalyst decomposition.
-
Appropriate Catalyst Loading: Using an optimal catalyst loading can help ensure the reaction proceeds to completion before significant deactivation occurs.
Troubleshooting Guides
Issue 1: Reaction is Sluggish or Stalled
Potential Causes and Solutions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation | Monitor the reaction progress by TLC or LC-MS. Observe for color changes (e.g., formation of black precipitate). | - Increase catalyst loading.- Add a fresh portion of the catalyst.- Switch to a more robust ligand (e.g., a bulky biaryl phosphine or NHC ligand for Pd catalysts). |
| Ligand Degradation | Analyze the reaction mixture by ³¹P NMR to detect phosphine oxides or other degradation products. | - Use a more thermally stable and air-stable ligand.- Lower the reaction temperature. |
| Inhibition by Starting Material or Product | Run the reaction at a lower substrate concentration. | - If the reaction proceeds better at lower concentrations, consider slow addition of the starting material. |
| Poor Solubility | Visually inspect the reaction for undissolved solids. | - Choose a solvent system that ensures all components are fully dissolved at the reaction temperature. |
Issue 2: Low or No Product Formation
Potential Causes and Solutions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Test the catalyst in a known, reliable reaction to confirm its activity. | - Use a fresh batch of catalyst.- Consider an in-situ pre-activation step if required for your catalyst system. |
| Catalyst Poisoning | Purify all reagents and solvents. Use a scavenger resin to remove trace impurities. | - Ensure high-purity reagents and solvents.- Consider the potential for the nitro group to interfere and choose a catalyst system known to be tolerant of such functional groups. |
| Incorrect Reaction Conditions | Re-verify the reaction temperature, concentration, and stoichiometry. | - Optimize the reaction conditions, including base, solvent, and temperature, through a systematic screening process. |
| Substrate Instability | Check the stability of this compound under the reaction conditions in the absence of the catalyst. | - If the substrate is degrading, consider milder reaction conditions or a different synthetic route. |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Allylic Amination
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
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Phosphine ligand (e.g., XPhos, 10 mol%)
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Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the nucleophile and this compound.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Visualizing Deactivation and Troubleshooting
Logical Workflow for Troubleshooting Catalyst Deactivation
References
Validation & Comparative
A Comparative Analysis of N-(Allyloxy)-2-nitrobenzenesulfonamide and Other Sulfonamides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-(Allyloxy)-2-nitrobenzenesulfonamide, a specialized research chemical, and other sulfonamide derivatives that have been evaluated for various biological activities. Due to the limited publicly available data on the direct biological performance of this compound, this comparison leverages data from structurally related 2-nitrobenzenesulfonamide derivatives and other well-characterized sulfonamides to offer a representative analysis for researchers in drug discovery and development.
Introduction to Sulfonamides
Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Since their discovery, they have become foundational scaffolds in medicinal chemistry, leading to the development of antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1] Their versatility stems from the ease with which the sulfonamide moiety can be chemically modified to modulate pharmacokinetic and pharmacodynamic properties. This compound is a derivative used as an intermediate in pharmaceutical and fine chemical synthesis. This guide will compare its known characteristics with those of other sulfonamides for which extensive biological data is available.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound, its parent compound 2-nitrobenzenesulfonamide, and a well-known sulfonamide drug, sulfamethoxazole, is presented below. These properties are crucial in predicting the compound's behavior in biological systems.
| Property | This compound | 2-Nitrobenzenesulfonamide | Sulfamethoxazole |
| Molecular Formula | C₉H₁₀N₂O₅S[2] | C₆H₆N₂O₄S | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 258.25 g/mol [2] | 202.19 g/mol | 253.28 g/mol |
| Appearance | Light yellow crystalline powder[3] | Crystalline solid | White to off-white crystalline powder |
| Melting Point | 121-125 °C[3] | 190-192 °C | 167-172 °C |
| Solubility | Soluble in DMSO, slightly soluble in water[3] | Slightly soluble in water | Very slightly soluble in water, soluble in acetone |
| Purity | >95-98% (as a research chemical)[3][4] | Typically >98% | Pharmaceutical grade |
| Primary Use | Intermediate for pharmaceutical synthesis, research chemical[3] | Intermediate in organic synthesis, reagent in analytical chemistry | Antibacterial drug |
Comparative Biological Activity: A Representative Analysis
Anticancer Activity
Several novel sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. The data below showcases the cytotoxic effects of various sulfonamides against different cancer cell lines, quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Sulfonamide Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | Chalcone-sulfonamide hybrid | MCF-7 (Breast) | < Tamoxifen | |
| Compound 4f | 4-fluoro-N-(4-(4-oxo-2-((2,2,3-trimethylcyclopent-3-en-1-yl) methyl) thiazolidine-yl)phenyl) benzene sulfonamide | MCF-7 (Breast) | Potent Activity | |
| MM131 | 1,2,4-triazine sulfonamide derivative | DLD-1 (Colon) | Not specified, induced apoptosis | [5] |
| Compound 11 | N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide | EMT6 (Mammary) | Preferentially toxic to hypoxic cells | [6] |
| Compound 5f | Beta-lactam substituted benzenesulfonamide | MCF-7 (Breast) | More potent than 5-fluorouracil | |
| Compound 5h | Beta-lactam substituted benzenesulfonamide | MCF-7 (Breast) | More potent than 5-fluorouracil | |
| Compound 5l | Beta-lactam substituted benzenesulfonamide | MCF-7 (Breast) | More potent than 5-fluorouracil |
Enzyme Inhibition
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases (CAs). The inhibitory activity is typically reported as the inhibition constant (Kᵢ).
| Compound ID | Sulfonamide Derivative | Target Enzyme | Kᵢ (nM) | Reference |
| Compound 4 | 4-(dimethylamino)-N-nitrobenzenesulfonamide | hCA IX | Low micromolar | [7] |
| Compound 4 | 4-(dimethylamino)-N-nitrobenzenesulfonamide | hCA XII | Low micromolar | [7] |
| Compound 5a | Beta-lactam substituted benzenesulfonamide | hCA II | 69.56 | [8] |
| Compound 5d | Beta-lactam substituted benzenesulfonamide | hCA II | 39.64 | [8] |
| Compound 9 | Aziridine, dithiocarbamate, thiocyanate, and benzo[d]thiazole containing sulfonamide | hCA II | 36.77 | [9] |
| Compound 3 | Aziridine, dithiocarbamate, thiocyanate, and benzo[d]thiazole containing sulfonamide | hCA I | 49.45 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of sulfonamides.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, DLD-1) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test sulfonamide compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin, tamoxifen) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
-
Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer. The substrate solution is CO₂-saturated water.
-
Inhibitor Preparation: The sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period.
-
Reaction Initiation: The enzyme-inhibitor mixture is then rapidly mixed with the CO₂ substrate solution to initiate the reaction.
-
Monitoring: The change in pH due to the formation of bicarbonate and a proton is monitored over time using a pH indicator (e.g., phenol red).
-
Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet elucidated, the broader class of sulfonamides has been shown to act through various mechanisms. The following diagrams illustrate some of these established pathways.
Caption: Potential anticancer mechanism of action for some sulfonamide derivatives via inhibition of tubulin polymerization.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This compound serves as a valuable building block in synthetic chemistry. While direct biological data for this specific compound is scarce, the broader family of sulfonamides, including 2-nitrobenzenesulfonamide derivatives, exhibits a wide range of promising biological activities, particularly in anticancer and enzyme inhibition studies. The representative data and protocols presented in this guide are intended to provide a foundation for researchers to design and conduct further investigations into the potential therapeutic applications of novel sulfonamide derivatives. Future studies are warranted to elucidate the specific biological profile of this compound and its potential role in drug discovery.
References
- 1. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Allylation Reagents: Exploring Alternatives to N-(Allyloxy)-2-nitrobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the introduction of an allyl group onto a nitrogen atom (N-allylation) is a crucial transformation in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. The choice of the allylating agent is paramount, influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive comparison of various reagents used for N-allylation, offering an objective analysis of their performance based on experimental data. While the focus is on viable alternatives, we also address the less documented reagent, N-(Allyloxy)-2-nitrobenzenesulfonamide.
Executive Summary
This guide delves into the practical aspects of N-allylation, comparing the efficacy of several common and emerging reagents. Traditional methods often rely on reactive allyl halides, while modern approaches utilize more benign and versatile alternatives such as allylic alcohols, allylboronic acids, and their derivatives. Each class of reagent presents distinct advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions. This comparison aims to equip researchers with the necessary information to select the most appropriate N-allylation strategy for their specific synthetic challenges.
Comparison of N-Allylation Reagents
The following table summarizes the performance of various N-allylation reagents across different nitrogen-containing substrates. It is important to note that extensive literature searches did not yield specific experimental protocols or yield data for the N-allylation of common nitrogen nucleophiles using this compound as the electrophilic allylating agent. This suggests that it is not a commonly employed reagent for this purpose, and therefore, it is not included in this direct experimental comparison.
| Substrate | Reagent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Allyl Bromide | K2CO3 / EtOH:H2O | Room Temp. | 1-3.5 | 76-99 | [1] |
| Aniline | Allyl Bromide | Mg-Al Hydrotalcite / EtOH:H2O | Room Temp. | 1.5 | 92 (diallyl) | [2] |
| Aniline | Allylic Alcohol | [Pd(PPh3)4] / Phosphoric Acid / Amine | 60 | 16 | 82-98 | [3] |
| Indole | Allylic Alcohol | Ni(cod)2 / dppf / DMSO | Not Specified | Not Specified | High | [4] |
| Indole | Allylboronic Acid Pinacol Ester | NCS / Et3N / CH2Cl2 | Room Temp. | 1 | 44-83 | [5] |
| Amide | Allylic Alcohol | Ni(0)-diphosphine | Not Specified | Not Specified | Moderate to High | [6] |
| Sulfonamide | Allyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified | |
| Amine (general) | Potassium Allyltrifluoroborate | Iridium Catalyst | Not Specified | Not Specified | High | [7] |
Reaction Pathways and Mechanisms
The choice of N-allylating agent dictates the reaction mechanism. The following diagram illustrates the generalized pathways for the discussed reagents.
Detailed Experimental Protocols
N-Allylation of Aniline with Allyl Bromide
This protocol is adapted from a catalyst-free method in an aqueous medium.[1]
Materials:
-
Aniline
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add aniline (0.5 mmol), ethanol (2 mL), and water (2 mL).
-
Add potassium carbonate (1.5 mmol) to the mixture.
-
Add allyl bromide (1.5 mmol) dropwise while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3.5 hours, depending on the aniline derivative.
-
After completion, extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N,N-diallylaniline.
Palladium-Catalyzed N-Allylation of Aldehydes with Allylic Alcohols (as a model for amine allylation)
This protocol describes the asymmetric α-allylation of an aldehyde, which shares mechanistic features with the N-allylation of amines using a similar catalytic system.[3]
Materials:
-
Aldehyde (e.g., 2-phenylpropanal)
-
Allyl alcohol
-
[Pd(PPh3)4]
-
Chiral amine catalyst (e.g., (R,R)-A2)
-
Phosphoric acid catalyst (e.g., P5)
-
5 Å Molecular sieves
-
Toluene
Procedure:
-
To a dried reaction vial, add the aldehyde (0.375 mmol), chiral amine (50 mol %), phosphoric acid (6.25 mol %), and 5 Å molecular sieves (190 mg).
-
Add toluene (0.75 mL) and stir the mixture for 5 minutes at room temperature.
-
Add the palladium catalyst (4.0 mol %) and allyl alcohol (0.75 mmol).
-
Seal the vial and stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
N-Allylation of Indole with Allylboronic Acid Pinacol Ester
This protocol is based on the C2 allylation of indoles, which proceeds via an in situ generated intermediate.[5]
Materials:
-
Indole
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Allylboronic acid pinacol ester
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the indole (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (4 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C and add N-chlorosuccinimide (1.3 mmol) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes to generate the 3-chloroindolenine intermediate in situ.
-
Add allylboronic acid pinacol ester (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The N-allylation of amines and other nitrogen-containing compounds is a fundamental transformation in organic synthesis. While a variety of reagents can effect this change, their practical application depends on factors such as substrate compatibility, desired selectivity, and reaction conditions. Allyl halides offer a straightforward and often high-yielding method, particularly for anilines.[1][2] Allylic alcohols, in the presence of transition metal catalysts, provide a more atom-economical and environmentally benign alternative.[3][8] For specific applications requiring high selectivity and functional group tolerance, allylboronic acids and their esters have proven to be powerful reagents.[5] Potassium allyltrifluoroborate salts are emerging as stable and easy-to-handle alternatives, often used in iridium-catalyzed reactions.[7] The lack of readily available experimental data for N-allylation using this compound suggests that it is not a mainstream reagent for this transformation, and researchers seeking to perform N-allylation would be better served by exploring the more established and versatile alternatives detailed in this guide.
References
- 1. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
validating the structure of N-(Allyloxy)-2-nitrobenzenesulfonamide derivatives
A Guide to the Structural Validation of N-(Allyloxy)-2-nitrobenzenesulfonamide and Its Derivatives
For researchers and professionals in drug development, the precise structural validation of novel compounds is a critical step to ensure purity, confirm identity, and understand chemical properties. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of this compound and related derivatives.
Compound Profile: this compound
This compound is an organic compound with the molecular formula C9H10N2O5S.[1][2][3] Its structure is characterized by a 2-nitrobenzenesulfonamide core with an N-allyloxy substituent. The validation of this structure and its derivatives involves a multi-technique approach to confirm the connectivity of atoms and the overall molecular geometry.
Table 1: Physicochemical Properties of this compound and a Key Precursor.
| Property | This compound | 2-Nitrobenzenesulfonamide (Precursor) |
|---|---|---|
| Molecular Formula | C9H10N2O5S | C6H6N2O4S[4] |
| Molecular Weight | 258.25 g/mol [1][2] | 202.19 g/mol |
| Appearance | Light yellow crystalline powder[5] | Solid[6] |
| Melting Point | 121-125 °C[5] | 190-192 °C |
| CAS Number | 359442-67-4[1][2] | 5455-59-4[4] |
Analytical Techniques for Structural Validation
A combination of spectroscopic and crystallographic methods is typically employed for the unambiguous structural determination of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[7][8] Both ¹H and ¹³C NMR are essential for structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound.
| Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 (m, 4H) | 120 - 150 |
| -O-CH₂- | ~4.5 (d, 2H) | ~70 |
| =CH- | ~5.9 (m, 1H) | ~130 |
| =CH₂ | ~5.3 (m, 2H) | ~120 |
| -NH- | Variable, broad | N/A |
Note: The table provides expected values based on typical chemical shift ranges for these functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.
Table 3: Mass Spectrometry Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10N2O5S |
| Calculated Exact Mass | 258.0310 Da[1] |
| Expected m/z for [M+H]⁺ | 259.0388 |
| Expected m/z for [M+Na]⁺ | 281.0208 |
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.[9][10][11] This technique is considered the gold standard for structural determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[12]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Key FTIR Absorption Bands for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (alkene) | 1640 - 1680 |
| NO₂ asymmetric stretch | 1500 - 1550 |
| NO₂ symmetric stretch | 1330 - 1370 |
| S=O asymmetric stretch | 1300 - 1350 |
| S=O symmetric stretch | 1140 - 1180 |
Workflow and Data Integration
The structural validation of this compound derivatives follows a logical workflow, where data from multiple analytical techniques are integrated to build a comprehensive and unambiguous structural assignment.
Caption: Workflow for the synthesis, purification, and structural validation of chemical compounds.
The following diagram illustrates how different analytical techniques contribute to the final structural elucidation.
Caption: Relationship between analytical techniques and the structural information they provide.
References
- 1. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. spectrabase.com [spectrabase.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(Allyloxy)-2-nitrobenzenesulfonamide in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
N-(Allyloxy)-2-nitrobenzenesulfonamide is a key reagent in organic synthesis, primarily utilized for the introduction of the allyloxyamino group. The choice of solvent is critical as it can significantly influence the solubility, stability, and reactivity of the reagent, thereby impacting reaction yields and purity of the final product. This guide provides a comparative overview of the performance of this compound in different solvent systems, supported by data extrapolated from studies on structurally similar compounds and related reaction methodologies.
Performance Comparison in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes its expected performance based on the behavior of other nitrobenzenesulfonamides and general principles of organic chemistry.
| Solvent System | Dielectric Constant (ε) | Polarity | Expected Solubility | Stability Profile | Reactivity Considerations |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | Good thermal stability, but may be susceptible to base-catalyzed degradation. | Excellent medium for nucleophilic substitution reactions due to its ability to solvate cations. Often used in deprotection of the nosyl group with thiolates.[1][2] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Moderate to High | Generally stable. | Good choice for a variety of organic reactions. Its polarity can help to dissolve reactants and intermediates. Used in deprotection of nosyl groups.[3] |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | Moderate | Good | Commonly used for reactions involving organometallic reagents and in Mitsunobu reactions.[1][4] Its lower polarity may be advantageous in controlling reactivity. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate | Good | A versatile solvent for a wide range of organic reactions. Its volatility simplifies product isolation.[3] |
| Toluene | 2.4 | Nonpolar Aprotic | Low | Excellent | Suitable for reactions requiring non-polar conditions. May require heating to achieve sufficient solubility. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High | Good, but hygroscopic and can be challenging to remove. | High boiling point allows for reactions at elevated temperatures. Known to dissolve a wide range of organic compounds.[5] |
Experimental Protocols
Precise determination of solubility and stability is crucial for process optimization. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Equilibrium Solubility by the Gravimetric Method
This method is a reliable technique to determine the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant liquid using a pre-weighed, pre-heated (to the equilibration temperature) syringe fitted with a filter to prevent transfer of solid particles.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dissolved solid.
-
Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the monitoring of the degradation of this compound over time in different solvents.
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a stable solvent (e.g., acetonitrile).
-
Sample Preparation: In separate vials, dilute the stock solution with each of the test solvents to a final known concentration.
-
Initial Analysis (t=0): Immediately analyze an aliquot from each vial by HPLC to determine the initial peak area corresponding to the intact compound.
-
Incubation: Store the vials under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Plot the peak area of this compound against time for each solvent. The rate of decrease in the peak area indicates the stability of the compound in that solvent. The half-life (t½) can be calculated from the degradation kinetics.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways involving this compound and related compounds.
Figure 1: General workflow for the allyloxyamination of a primary amine.
Figure 2: Deprotection mechanism of a nosyl-protected amine.
Alternatives to this compound
While this compound is a valuable reagent, other methods exist for the synthesis of O-allylhydroxylamines and their derivatives.
| Alternative Method | Description | Advantages | Disadvantages |
| Direct Alkylation of Hydroxylamine | Involves the reaction of hydroxylamine or its protected forms with an allyl halide.[6] | Readily available starting materials. | Can lead to N- and O-alkylation mixtures, requiring careful control of reaction conditions and potentially chromatographic separation. |
| Mitsunobu Reaction | Reaction of an alcohol (allyl alcohol) with N-hydroxyphthalimide followed by deprotection.[7] | Good stereochemical control. | Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification. |
| Reductive Amination | Not a direct alternative for allyloxyamination, but a common method for forming C-N bonds that can be considered in a broader synthetic strategy. | Wide substrate scope. | Requires a reducing agent and may not be suitable for all functional groups. |
Conclusion
The selection of an appropriate solvent system is paramount for the successful application of this compound in organic synthesis. Polar aprotic solvents like DMF and acetonitrile generally offer good solubility and are suitable for the typical nucleophilic substitution reactions where this reagent is employed. However, for specific applications requiring different reaction conditions or for optimizing yields and purity, a thorough evaluation of various solvents is recommended. The experimental protocols provided in this guide offer a starting point for such investigations. Furthermore, consideration of alternative synthetic routes may be beneficial depending on the specific target molecule and the overall synthetic strategy.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized N-(Allyloxy)-2-nitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of various analytical methods for assessing the purity of synthesized N-(Allyloxy)-2-nitrobenzenesulfonamide. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the required accuracy, sensitivity, and the nature of potential impurities. This compound, with a molecular formula of C₉H₁₀N₂O₅S and a molecular weight of 258.25 g/mol , is commercially available at a purity of 95% or greater.[1][2][3][4] For newly synthesized batches, a more precise purity determination is often necessary.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | HPLC-UV | Quantitative ¹H-NMR (qNMR) | LC-MS |
| Principle | Differential partitioning between a stationary and mobile phase. | The signal intensity is directly proportional to the number of nuclei. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Information Obtained | Retention time, peak area (% purity). | Chemical structure confirmation, quantification of analyte and impurities. | Retention time, mass-to-charge ratio of analyte and impurities. |
| Assumed Purity (%) | 98.5 | 98.6 | - (Primarily for impurity identification) |
| Key Advantages | Robust, reproducible, widely available for routine quality control. | Highly accurate, requires no specific reference standards for impurities, provides structural information.[5][6] | High sensitivity and selectivity, ideal for identifying trace impurities. |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity than LC-MS, potential for signal overlap. | Quantification can be complex and may require specific reference standards. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the percentage purity of the main component by area normalization.
a. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
b. Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of ~1 mg/mL.
c. Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. The percentage purity is calculated using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Hypothetical HPLC Purity Analysis Results for Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 5,000 | 0.5 | Allyloxyamine HCl (starting material) |
| 2 | 8.2 | 3,000 | 0.3 | 4-Nitrobenzenesulfonamide isomer |
| 3 | 10.1 | 985,000 | 98.5 | This compound |
| 4 | 14.5 | 7,000 | 0.7 | 2-Nitrobenzenesulfonyl chloride (starting material) |
| Total | 1,000,000 | 100.0 |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of purity without a specific reference standard for the compound itself, by using a certified internal standard.[5][6]
a. NMR Spectrometer Conditions:
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
b. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard).
-
Dissolve both in 0.75 mL of DMSO-d₆ in an NMR tube.
c. Data Acquisition and Processing: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration. Process the spectrum with appropriate phasing and baseline correction.
d. Purity Calculation: The purity is calculated using the following formula:
Psample = (Isample / Istd) x (Nstd / Nsample) x (Msample / Mstd) x (mstd / msample) x Pstd
Where:
-
P = Purity
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
sample = this compound
Table 3: Hypothetical ¹H-NMR Data for Purity Calculation
| Compound | Signal (ppm) | Multiplicity | Number of Protons (N) | Integral (I) | Molar Mass (M) | Mass (m) | Purity (P) |
| This compound | 8.0-8.2 | m | 4 (aromatic) | 1.00 | 258.25 g/mol | 20.5 mg | 98.6% |
| Maleic Acid (Internal Standard) | 6.2 | s | 2 | 0.45 | 116.07 g/mol | 10.2 mg | 99.9% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying known and unknown impurities, even at trace levels.
a. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
b. Data Analysis: The data is analyzed to identify the mass-to-charge ratio (m/z) of the main peak and any co-eluting or minor impurity peaks. This allows for the confirmation of the molecular weight of the target compound and the identification of potential impurities by their exact mass.
Table 4: Hypothetical LC-MS Impurity Identification
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Identification |
| 0.8 | 76.08 | C₃H₇NO | Allyloxyamine |
| 2.5 | 259.04 | C₉H₁₀N₂O₅S | This compound |
| 2.6 | 259.04 | C₉H₁₀N₂O₅S | N-(Allyloxy)-4-nitrobenzenesulfonamide |
| 4.1 | 222.00 | C₆H₄ClNO₄S | 2-Nitrobenzenesulfonyl chloride |
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a newly synthesized compound.
Logical Relationship of Analytical Techniques
This diagram shows how the different analytical techniques provide complementary information for a thorough purity assessment.
References
- 1. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. rssl.com [rssl.com]
A Comparative Guide to N-(Allyloxy)-2-nitrobenzenesulfonamide and Alternative Nitrogen Sources in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of electrophilic nitrogen sources for the synthesis of nitrogen-containing compounds, with a focus on palladium-catalyzed allylic amination.
In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is paramount for the construction of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. A variety of reagents have been developed to serve as nitrogen sources, each with its own set of advantages and limitations. This guide provides an in-depth comparison of N-(Allyloxy)-2-nitrobenzenesulfonamide and other common nitrogen sources, focusing on their application in the widely utilized palladium-catalyzed Tsuji-Trost reaction for the synthesis of allylic amines.
This compound: An Electrophilic Nitrogen Source Precursor
This compound (CAS No. 359442-67-4) is a light yellow crystalline solid with the molecular formula C₉H₁₀N₂O₅S.[1][2][3] It belongs to the class of N-alkoxy-2-nitrobenzenesulfonamides, which are valuable as precursors to electrophilic nitrogen species in organic synthesis. The presence of the electron-withdrawing 2-nitrobenzenesulfonyl (nosyl) group facilitates the cleavage of the N-O bond, enabling the nitrogen atom to act as a nucleophile in various transformations.
A primary application of this compound is in palladium-catalyzed allylic amination reactions, such as the Tsuji-Trost reaction. In this context, under basic conditions, the compound serves as a precursor to the 2-nitrobenzenesulfonamide anion, which then acts as a nitrogen nucleophile to attack a π-allyl palladium intermediate.
The Tsuji-Trost Reaction: A Platform for Comparison
The palladium-catalyzed Tsuji-Trost reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds. The reaction typically involves the coupling of an allylic electrophile (e.g., an allylic acetate or carbonate) with a nitrogen nucleophile in the presence of a palladium catalyst and a suitable ligand. The general workflow for this reaction is depicted below.
Performance Comparison of Nitrogen Sources in the Tsuji-Trost Reaction
To provide a quantitative comparison, we have compiled experimental data for the palladium-catalyzed allylic amination of cinnamyl acetate with this compound (acting as a 2-nitrobenzenesulfonamide source) and other common nitrogen nucleophiles. The data is summarized in the table below.
| Nitrogen Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzenesulfonamide | Pd₂(dba)₃ / dppp | K₂HPO₄ | Dioxane | 80 | 12 | 92 | [4] |
| Phthalimide | [Pd(allyl)Cl]₂ / PPh₃ | NaH | THF | rt | 2 | 85 | [5] |
| Benzylamine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF | 65 | 4 | 91 | [6] |
| Aqueous Ammonia | [Pd(allyl)Cl]₂ / PPh₃ | - | Dioxane | rt | 24 | 88 | [7] |
Table 1. Comparison of reaction conditions and yields for the palladium-catalyzed allylic amination of cinnamyl acetate with various nitrogen sources.
Experimental Protocols
Below are the detailed experimental protocols for the reactions cited in the comparison table.
Protocol 1: Allylic Amination with 2-Nitrobenzenesulfonamide
To a solution of cinnamyl acetate (1.0 mmol) in dioxane (5 mL) is added 2-nitrobenzenesulfonamide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), dppp (0.05 mmol), and K₂HPO₄ (2.0 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-cinnamyl-2-nitrobenzenesulfonamide.
Protocol 2: Allylic Amination with Phthalimide (Mitsunobu-type)
To a stirred solution of cinnamyl alcohol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.2 mmol) in THF (10 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the N-cinnamylphthalimide.
Protocol 3: Allylic Amination with Benzylamine
A mixture of cinnamyl acetate (1.0 mmol), benzylamine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) in THF (10 mL) is heated at 65 °C for 4 hours. The reaction is cooled, filtered, and the solvent evaporated. The crude product is purified by column chromatography to give N-benzyl-N-cinnamylamine.
Protocol 4: Allylic Amination with Aqueous Ammonia
To a solution of cinnamyl acetate (1.0 mmol) in dioxane (5 mL) is added [Pd(allyl)Cl]₂ (0.025 mmol), PPh₃ (0.1 mmol), and aqueous ammonia (28%, 5.0 mmol). The mixture is stirred at room temperature for 24 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by chromatography to yield cinnamylamine.
Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group
A significant advantage of using 2-nitrobenzenesulfonamide as a nitrogen source is the facile removal of the nosyl protecting group under mild conditions. This allows for the convenient liberation of the primary or secondary amine. The deprotection is typically achieved via nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base.
Deprotection Protocol
To a solution of the N-nosyl amine (1.0 mmol) in acetonitrile (5 mL) is added thiophenol (2.0 mmol) and K₂CO₃ (3.0 mmol). The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the free amine.
Comparison of Nitrogen Sources: A Summary
| Nitrogen Source | Advantages | Disadvantages |
| 2-Nitrobenzenesulfonamide | - High yields in Pd-catalyzed amination.- Nosyl group is a robust protecting group.- Mild deprotection conditions to yield the free amine. | - Requires a two-step process (amination followed by deprotection). |
| Phthalimide | - Readily available and inexpensive.- Gabriel synthesis is a well-established method. | - Deprotection often requires harsh conditions (e.g., hydrazine). |
| Benzylamine | - Direct formation of a secondary amine.- Good yields under relatively mild conditions. | - Limited to the synthesis of N-benzyl amines. |
| Aqueous Ammonia | - Direct synthesis of primary amines.- Inexpensive and readily available nitrogen source. | - Can be challenging to handle due to volatility.- Potential for over-alkylation to form secondary and tertiary amines. |
Table 2. Qualitative comparison of different nitrogen sources for allylic amination.
Conclusion
This compound, as a precursor to the 2-nitrobenzenesulfonamide nucleophile, presents a highly effective option for the synthesis of allylic amines via the Tsuji-Trost reaction. It offers high yields and the resulting nosyl-protected amine is stable and can be easily deprotected under mild conditions to furnish the free amine.
When compared to other nitrogen sources, it provides a balance of reactivity and practicality. While direct amination with ammonia offers a more atom-economical route to primary amines, it can suffer from poor selectivity. Phthalimide, a classic choice, often necessitates harsh deprotection steps. Benzylamine is effective for the synthesis of secondary amines but lacks the versatility of the nosyl group which can be removed to give a primary amine.
For researchers and drug development professionals, the choice of nitrogen source will ultimately depend on the specific requirements of the synthetic route, including the desired final product (primary vs. secondary amine), the tolerance of the substrate to various reaction conditions, and the overall efficiency of the synthetic sequence. The use of this compound and the subsequent mild deprotection of the nosyl group offers a reliable and high-yielding strategy for the introduction of a nitrogen moiety, making it a valuable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines [organic-chemistry.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Mechanistic Showdown: Unraveling the Reactive Pathways of N-(Allyloxy)-2-nitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks like N-(Allyloxy)-2-nitrobenzenesulfonamide is paramount for the rational design of synthetic routes and the discovery of novel therapeutics. This guide provides a mechanistic comparison of two plausible and powerful reaction pathways involving this substrate: Palladium-Catalyzed Intramolecular Allylation and Radical-Initiated Cyclization. By examining the underlying mechanisms and providing representative experimental data from analogous systems, this document serves as a tool for predicting and controlling the chemical behavior of this versatile sulfonamide.
This compound incorporates key structural motifs that predispose it to a variety of synthetic transformations. The presence of the allyloxy group in conjunction with the sulfonamide moiety opens the door to powerful cyclization strategies, leading to the formation of valuable nitrogen- and sulfur-containing heterocyclic scaffolds. This guide will delve into two such pathways, offering a comparative analysis to aid in reaction planning and optimization.
At a Glance: Mechanistic Pathways and Expected Outcomes
| Reaction Type | Key Reagents & Conditions | Proposed Mechanism | Primary Product Type |
| Palladium-Catalyzed Intramolecular Allylation | Pd(PPh₃)₄, Chiral Phosphoric Acid (CPA) | Coordination of the allyl group to a Pd(0) center, followed by intramolecular nucleophilic attack of the sulfonamide nitrogen. | Chiral 1,3-disubstituted isoindolines |
| Radical-Initiated Cyclization | AIBN, Bu₃SnH | Homolytic cleavage of AIBN to generate a radical initiator, which abstracts a hydrogen from Bu₃SnH to form a stannyl radical. This radical then initiates a cascade involving the allyloxy group. | Substituted five- or six-membered heterocyclic rings |
Palladium-Catalyzed Intramolecular Allylation: A Route to Chiral Isoindolines
The palladium-catalyzed intramolecular allylation of sulfonamides represents a sophisticated strategy for the asymmetric synthesis of heterocyclic compounds. While specific data for this compound is not extensively documented, the behavior of analogous N-allyl sulfonamides provides a strong predictive framework.
Proposed Signaling Pathway
Caption: Proposed pathway for Palladium-Catalyzed Intramolecular Allylation.
Experimental Protocol (Analogous System)
The following protocol is adapted from the kinetic resolution of racemic amines via palladium/chiral phosphoric acid-catalyzed intramolecular allylation, a reaction that shares key mechanistic features with the expected reactivity of this compound.
Materials:
-
Racemic N-allyl sulfonamide (1.0 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a solution of the N-allyl sulfonamide in CH₂Cl₂ at room temperature, add the Pd(PPh₃)₄ catalyst.
-
Add the chiral phosphoric acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until desired conversion is reached.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to isolate the cyclized product.
Performance Data (Analogous Systems)
| Substrate (Analogous to this compound) | Catalyst System | Diastereomeric Ratio (cis/trans) | Enantiomeric Ratio (of recovered starting material) | Selectivity Factor (s) |
| N-(1-phenylallyl)benzenesulfonamide | Pd(PPh₃)₄ / (R)-TRIP | 1:1 | 78:22 | 7.1 |
| N-(1-(4-methoxyphenyl)allyl)benzenesulfonamide | Pd(PPh₃)₄ / (R)-TRIP | 1:1.2 | 93:7 | 48.5 |
| N-(1-(3,5-bis(trifluoromethyl)phenyl)allyl)benzenesulfonamide | Pd(PPh₃)₄ / (R)-TRIP | 1:1.6 | 98:2 | 116.5 |
Data is illustrative and based on kinetic resolution studies of similar substrates.
Radical-Initiated Cyclization: A Versatile Approach to Heterocycles
Free-radical cyclizations offer a powerful and complementary method for the synthesis of cyclic structures. The use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) can trigger intramolecular reactions of unsaturated systems like this compound.
Proposed Signaling Pathway
Caption: Proposed pathway for Radical-Initiated Cyclization.
Experimental Protocol (General)
The following is a general procedure for a radical-initiated cyclization reaction.
Materials:
-
This compound (1.0 equiv)
-
AIBN (0.1 - 0.2 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)
-
Anhydrous benzene or toluene as solvent
Procedure:
-
A solution of this compound in the chosen solvent is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
AIBN and Bu₃SnH are added to the solution.
-
The reaction mixture is heated to reflux (typically around 80-110 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Expected Performance and Considerations
Factors influencing the reaction include:
-
Concentration: High dilution favors intramolecular cyclization over intermolecular reactions.
-
Temperature: Sufficient thermal energy is required to initiate the decomposition of AIBN.
-
Stoichiometry of Bu₃SnH: A slight excess is typically used to ensure the propagation of the radical chain and the final quenching of the cyclized radical.
Mechanistic Comparison and Outlook
| Feature | Palladium-Catalyzed Intramolecular Allylation | Radical-Initiated Cyclization |
| Catalyst | Transition metal (Palladium) | Radical initiator (AIBN) |
| Key Intermediate | Pd-π-allyl complex | Carbon-centered radical |
| Stereocontrol | High potential for enantioselectivity with chiral ligands/co-catalysts. | Generally lower, though substrate control is possible. |
| Functional Group Tolerance | Can be sensitive to certain functional groups that may interact with the palladium catalyst. | Generally high tolerance for a wide range of functional groups. |
| Reaction Conditions | Often milder temperatures. | Requires elevated temperatures for radical initiation. |
| Reagent Toxicity | Palladium catalysts can be toxic and require removal from the final product. | Organotin reagents like Bu₃SnH are highly toxic and require careful handling and removal. |
Performance of N-(Allyloxy)-2-nitrobenzenesulfonamide in Catalytic Systems: A Comparative Analysis
Introduction
N-(Allyloxy)-2-nitrobenzenesulfonamide is a chemical compound recognized for its role as a stable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its utility in various catalytic systems, particularly in reactions involving nitrogen transfer such as amination and aziridination, is an area of significant interest for researchers in organic synthesis and drug development. This guide aims to provide a comparative analysis of the performance of this compound in different catalytic systems. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the performance of this compound in catalytic reactions.
Despite the absence of direct performance metrics for this compound, we can infer its potential applications and compare it to commonly used alternatives in established catalytic systems. This comparison will be based on the known reactivity of related N-alkoxy- and N-aryloxysulfonamides and the general principles of catalytic nitrene transfer reactions.
Theoretical Applications in Catalytic Systems
Based on its chemical structure, this compound is a potential precursor for the in situ generation of a nitrene species under catalytic conditions. This reactive intermediate can then participate in a variety of transformations.
Potential Catalytic Applications:
-
Aziridination of Olefins: The transfer of the nitrene moiety to an alkene would result in the formation of an aziridine, a valuable heterocyclic motif in medicinal chemistry. This reaction is typically catalyzed by transition metals such as copper, rhodium, or iron.
-
C-H Amination: The insertion of the nitrene into a carbon-hydrogen bond would lead to the formation of a new C-N bond, providing a direct route to amines from readily available hydrocarbons. Rhodium and ruthenium catalysts are often employed for this transformation.
The logical workflow for a typical catalytic reaction involving this compound as a nitrene precursor is depicted below.
Caption: General catalytic cycle for nitrene transfer from this compound.
Comparison with Alternative Nitrene Precursors
In the absence of specific data for this compound, a comparison can be drawn with other well-established nitrene precursors. The choice of a nitrene source can significantly impact the efficiency, selectivity, and scope of a catalytic reaction.
| Nitrene Precursor | Activating/Protecting Group | Typical Catalysts | Advantages | Disadvantages |
| [Hypothetical] this compound | 2-Nitrobenzenesulfonyl (nosyl) | Rh, Cu, Fe (Predicted) | Nosyl group is readily cleavable. Allyloxy group might offer unique reactivity or be removed under specific conditions. | Performance data is not available. Potential for side reactions involving the allyl group. |
| N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs) | p-Toluenesulfonyl (tosyl) | Cu, Rh, Ru, Fe, Ag | Widely used, high yields reported for various transformations. | Requires a stoichiometric oxidant (iodinane). |
| Sulfonyl Azides (e.g., TsN₃) | p-Toluenesulfonyl (tosyl) | Rh, Ru, Fe | Atom economical (N₂ is the only byproduct). | Potentially explosive, requiring careful handling. |
| Chloramine-T | p-Toluenesulfonyl (tosyl) | Cu, Fe | Inexpensive and readily available. | Often requires aqueous or biphasic conditions. |
| 2,2,2-Trichloroethoxysulfonyl Azide (TcesN₃) | 2,2,2-Trichloroethoxysulfonyl (Tces) | Rh | Tces group can be cleaved under mild, reductive conditions. | Less commonly used than tosyl-based reagents. |
Data Presentation: Due to the lack of experimental data for this compound, a quantitative comparison table cannot be generated at this time.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are not available in the searched literature. However, a general procedure for a catalytic aziridination or C-H amination reaction would typically involve the following steps. The workflow for such a generalized experiment is outlined below.
Caption: Generalized experimental workflow for a catalytic reaction.
General Experimental Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the catalyst (e.g., a rhodium or copper complex, typically 1-5 mol%) and the substrate (e.g., an alkene or an alkane, 1.0 mmol) are added.
-
A suitable dry, degassed solvent (e.g., dichloromethane, toluene, or acetonitrile) is added.
-
This compound (typically 1.1-1.5 equivalents) is added, either as a solid or in solution.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched (e.g., by the addition of a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine or aziridine.
Conclusion
While this compound holds theoretical promise as a nitrene precursor in various catalytic transformations, the current body of scientific literature lacks the specific experimental data required for a thorough performance evaluation and direct comparison with established reagents. Further research is needed to explore its reactivity, efficiency, and substrate scope in catalytic systems. The information provided here serves as a foundational guide based on the established principles of nitrene chemistry and the known behavior of analogous compounds. Researchers and scientists in drug development are encouraged to consider this compound as a potential reagent and conduct exploratory studies to elucidate its performance characteristics.
Unveiling the Potential of N-(Allyloxy)-2-nitrobenzenesulfonamide in Organic Synthesis: A Comparative Review
For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the quest for versatile and efficient reagents is perpetual. This guide provides a comprehensive literature review of the applications of N-(Allyloxy)-2-nitrobenzenesulfonamide, a promising yet under-documented reagent. We will delve into its potential as an electrophilic aminating agent and a precursor for nitrogen-containing heterocycles, offering a comparative analysis with established alternatives, supported by available data and detailed experimental insights.
Introduction to this compound
This compound is a stable, crystalline solid characterized by the presence of a reactive N-O bond and an allyloxy group, making it an intriguing building block in organic synthesis.[1][2] Its structure suggests potential applications as an electrophilic source of the allyloxyamino group and as a precursor for various cyclization reactions. The 2-nitrobenzenesulfonyl moiety is a well-known activating and protecting group for amines, known for its facile cleavage under mild conditions, typically involving thiolates.[3] This inherent reactivity, combined with the allylic functionality, opens avenues for diverse synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 359442-67-4 | [4][5][6] |
| Molecular Formula | C₉H₁₀N₂O₅S | [4][5][6] |
| Molecular Weight | 258.25 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Soluble in DMSO, organic solvents; slightly soluble in water. | [2] |
Synthetic Applications: A Landscape of Potential
While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural motifs point towards two primary areas of utility: as an electrophilic aminating agent and as a precursor for the synthesis of nitrogen-containing heterocycles.
Electrophilic Amination
The N-O bond in this compound suggests its potential to act as an electrophilic source of the "allyloxyamino" moiety. Electrophilic amination is a powerful strategy for the formation of carbon-nitrogen bonds, reacting with a variety of nucleophiles such as carbanions, enolates, and organometallic reagents.[7][8]
Comparison with Alternative Electrophilic Aminating Agents:
A variety of reagents have been developed for electrophilic amination, each with its own set of advantages and limitations. A comparative overview is presented in Table 2.
Table 2: Comparison of Electrophilic Aminating Agents
| Reagent Class | Example(s) | Advantages | Disadvantages | Reference(s) |
| Hydroxylamine Derivatives | O-(p-Nitrobenzoyl)hydroxylamine | Effective for N-amination of oxazolidinones. | Can require strong bases like sodium hydride. | [9] |
| Oxaziridines | N-Sulfonyloxaziridines | Generally stable and reactive. | Synthesis can be multi-step. | [7] |
| Azodicarboxylates | Diethyl azodicarboxylate (DEAD) | Widely used in Mitsunobu reactions. | Can be hazardous; byproducts can be difficult to remove. | [8] |
| N-Alkoxysulfonamides | This compound | Potential for direct introduction of a functionalized amino group; mild cleavage of the nosyl group. | Limited documented applications and comparative data. | - |
While direct experimental data for this compound in electrophilic amination is scarce, its structure is analogous to other N-alkoxysulfonamides that have been explored for this purpose. The 2-nitrobenzenesulfonyl group enhances the electrophilicity of the nitrogen atom, potentially allowing for reactions with a range of nucleophiles under mild conditions.
Hypothetical Experimental Workflow for Electrophilic Amination:
The following diagram illustrates a generalized workflow for an electrophilic amination reaction using this compound.
Caption: Generalized workflow for a potential electrophilic amination reaction.
Synthesis of Nitrogen-Containing Heterocycles
The presence of both an allyl group and a reactive sulfonamide moiety makes this compound a promising precursor for the synthesis of N-heterocycles. Intramolecular cyclization of allylic sulfonamides is a known strategy for constructing various heterocyclic systems.[10]
Potential Cyclization Pathways:
The reactivity of the allyl group can be harnessed through various activation methods, leading to intramolecular cyclization. For instance, electrophilic activation of the double bond could trigger an intramolecular attack from the sulfonamide nitrogen.
Logical Relationship for Heterocycle Synthesis:
The following diagram illustrates the logical progression from this compound to a heterocyclic product.
Caption: Logical pathway for the synthesis of N-heterocycles.
Comparison to Other Methods for N-Heterocycle Synthesis:
The synthesis of nitrogen heterocycles is a vast field with numerous established methods. A brief comparison is provided in Table 3.
Table 3: Comparison of Methods for N-Heterocycle Synthesis
| Method | Description | Advantages | Disadvantages |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | High atom economy, often stereoselective. | Limited to specific starting materials. |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent. | Effective for isoquinoline synthesis. | Requires harsh conditions. |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene. | Powerful tool for constructing six-membered heterocycles. | Can have regioselectivity and stereoselectivity issues. |
| From this compound | Potential intramolecular cyclization. | Mild cleavage of the nosyl group; introduces an allyloxy-derived functionality. | Requires activation of the allyl group; limited reported examples. |
Experimental Protocols
General Procedure for the Synthesis of N-Allyl-4-methylbenzenesulfonamide: [11]
-
Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran.
-
Add allylamine (1.1 eq) dropwise to the stirring mixture.
-
Add an aqueous solution of potassium carbonate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 5 M HCl and dilute with dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.
General Procedure for Nosyl Deprotection: [3]
A general method for the deprotection of a 2-nitrobenzenesulfonamide involves reacting the sulfonamide with a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a solvent such as acetonitrile at room temperature.
Conclusion and Future Outlook
This compound represents a reagent with significant untapped potential in organic synthesis. Its unique combination of an electrophilic nitrogen center, an allylic functional group, and a readily cleavable protecting group makes it an attractive candidate for the development of novel synthetic methodologies. While the current body of literature on its specific applications is limited, the foundational principles of electrophilic amination and intramolecular cyclization of sulfonamides provide a strong basis for future exploration.
Further research is needed to systematically investigate the reactivity of this compound with a diverse range of nucleophiles and to explore its utility in the synthesis of complex nitrogen-containing molecules. The development of detailed experimental protocols and a thorough comparison of its performance against existing reagents will be crucial in establishing its place in the synthetic chemist's toolbox. The data and conceptual frameworks presented in this guide aim to provide a solid starting point for researchers and scientists to unlock the full potential of this versatile building block.
References
- 1. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 4. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 8. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. par.nsf.gov [par.nsf.gov]
Spectroscopic Analysis for the Confirmation of N-(Allyloxy)-2-nitrobenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands, and the expected mass-to-charge ratio for N-(Allyloxy)-2-nitrobenzenesulfonamide. These predictions are derived from the known spectral data of analogous compounds, including 2-nitrobenzenesulfonamide, various N-substituted sulfonamides, and molecules containing the allyloxy functional group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 7.8 - 8.2 | m | Protons on the nitrobenzene ring, deshielded by the electron-withdrawing nitro and sulfonyl groups. |
| =CH- | 5.9 - 6.1 | m | Vinylic proton of the allyl group. |
| =CH₂ | 5.2 - 5.4 | m | Vinylic protons of the allyl group. |
| -O-CH₂- | 4.5 - 4.7 | d | Methylene protons adjacent to the oxygen of the allyloxy group. |
| N-H | 9.0 - 10.0 | br s | Amide proton, expected to be a broad singlet, chemical shift can be concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-NO₂ | ~148 | Carbon bearing the nitro group. |
| Aromatic C-SO₂ | ~135 | Carbon bearing the sulfonamide group. |
| Aromatic C-H | 124 - 134 | Aromatic carbons. |
| =CH- | ~132 | Vinylic carbon of the allyl group. |
| =CH₂ | ~118 | Vinylic carbon of the allyl group. |
| -O-CH₂- | ~70 | Methylene carbon adjacent to the oxygen of the allyloxy group. |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Vinylic) | 3020 - 3080 | Medium |
| C=C Stretch (Vinylic) | 1640 - 1650 | Medium |
| N=O Stretch (Asymmetric) | 1520 - 1560 | Strong |
| N=O Stretch (Symmetric) | 1340 - 1370 | Strong |
| S=O Stretch (Asymmetric) | 1330 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1150 - 1180 | Strong |
| S-N Stretch | 900 - 950 | Medium |
| C-O Stretch | 1000 - 1100 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₅S[1][2][3][4] |
| Molecular Weight | 258.25 g/mol [1][2][3][4] |
| Predicted [M+H]⁺ | 259.0383 |
| Predicted [M+Na]⁺ | 281.0202 |
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures. The following are detailed protocols for acquiring NMR, IR, and mass spectra for a compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) instrument, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
-
The solution can be directly infused into the ion source or introduced via a liquid chromatography system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.
Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for confirming the identity of a synthesized organic compound like this compound using a combination of spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers are encouraged to acquire experimental data and compare it with the predictive information provided herein for a definitive structural confirmation.
References
- 1. chemscene.com [chemscene.com]
- 2. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 3. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. This compound | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of N-(Allyloxy)-2-nitrobenzenesulfonamide in Amine Synthesis
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the strategic manipulation of functional groups is paramount. The protection and subsequent functionalization of amines are critical steps in the construction of complex nitrogen-containing molecules. N-(Allyloxy)-2-nitrobenzenesulfonamide has emerged as a reagent that offers a dual role: serving as a protecting group for primary amines and as a precursor for the introduction of an allyl group. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with alternative methods for both amine protection and N-allylation. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Executive Summary
This compound provides a convenient method for the synthesis of N-allyl amines from primary amines. The 2-nitrobenzenesulfonyl (nosyl) portion of the molecule acts as a protecting group that can be readily cleaved under mild conditions. This reagent is particularly useful for the direct allylation of primary amines in a one-pot fashion. However, a thorough evaluation of its cost-effectiveness and performance against established multi-step procedures involving separate protection and allylation steps is crucial. This guide will delve into a comparative analysis of this compound with traditional amine protecting groups such as Boc, Cbz, and Fmoc, as well as alternative N-allylation methods including the use of allyl bromide and palladium-catalyzed reactions.
Cost Comparison of Reagents
A key factor in any synthetic strategy is the cost of the reagents involved. The following table provides an approximate cost comparison for this compound and the reagents required for alternative synthetic routes. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Function | Approximate Cost (USD/gram) | Supplier Examples |
| This compound | Amine Protection & Allylation | ~11.40 | Various research chemical suppliers |
| Di-tert-butyl dicarbonate (Boc)₂O | Amine Protection (Boc) | ~0.54 - 1.62 | Sigma-Aldrich, TCI Chemicals |
| Benzyl Chloroformate (Cbz-Cl) | Amine Protection (Cbz) | ~0.29 - 0.47 | Sigma-Aldrich, TCI America |
| Fmoc-Chloride (Fmoc-Cl) | Amine Protection (Fmoc) | ~20.76 - 45.20 | Sigma-Aldrich, APExBIO |
| Allyl Bromide | Allylating Agent | ~0.17 - 0.25 | Sigma-Aldrich, Fisher Scientific |
| Palladium Catalyst (e.g., 10% Pd/C) | Catalyst for Allylation | ~28.80 | Sigma-Aldrich, Fuel Cell Store |
Note: Prices are for research-grade quantities and can vary significantly based on purity, quantity, and supplier.
Performance Comparison: Amine Protection and Deprotection
The 2-nitrobenzenesulfonyl (nosyl) group, inherent to this compound, serves as an effective protecting group for amines. Its performance characteristics are compared with other common amine protecting groups in the table below.
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Remarks |
| 2-Nitrobenzenesulfonyl (Nosyl) | Mild basic conditions (e.g., Et₃N, pyridine) with 2-nitrobenzenesulfonyl chloride. | Mild nucleophilic cleavage with thiols (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, Cs₂CO₃).[1] | Stable to acidic and strongly basic conditions.[1] Orthogonal to Boc, Fmoc, and Cbz groups. The electron-withdrawing nitro group facilitates cleavage. |
| tert-Butoxycarbonyl (Boc) | Mild basic conditions (e.g., (Boc)₂O, NaHCO₃). | Strong acidic conditions (e.g., TFA, HCl). | Stable to base and hydrogenolysis. Widely used in peptide synthesis. |
| Carboxybenzyl (Cbz) | Mild basic conditions (e.g., Cbz-Cl, NaHCO₃). | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Stable to acidic and basic conditions. Not suitable for molecules with other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Mild basic conditions (e.g., Fmoc-Cl or Fmoc-OSu, NaHCO₃). | Basic conditions (e.g., piperidine). | Stable to acidic conditions and hydrogenolysis. Commonly used in solid-phase peptide synthesis. |
Performance Comparison: N-Allylation
The primary application of this compound is the synthesis of N-allyl amines. This one-reagent approach can be compared to more traditional multi-step methods.
| Allylation Method | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| This compound | Primary amine, base (e.g., K₂CO₃), DMF, heat. | Good to Excellent | One-pot protection and allylation. | Higher reagent cost. Limited to primary amines. |
| Allyl Bromide | Protected amine, base (e.g., K₂CO₃), solvent (e.g., DMF, CH₃CN). | Good to Excellent | Lower cost of allylating agent. Applicable to a wider range of protected amines. | Requires a separate protection step. Allyl bromide is a lachrymator. |
| Palladium-Catalyzed Allylation | Protected amine, allyl alcohol or allyl acetate, Pd catalyst (e.g., Pd(PPh₃)₄), ligand, base. | Good to Excellent | Milder reaction conditions. High chemo- and regioselectivity.[2] | Cost and sensitivity of palladium catalysts. Requires careful optimization. |
Experimental Protocols
Synthesis of a Secondary Amine using 2-Nitrobenzenesulfonamide Protecting Group
This protocol is adapted from a procedure for the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1]
Step A: Protection of Primary Amine
-
To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.05 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction with 1N HCl and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-(2-nitrobenzenesulfonyl) amine.
Step B: Alkylation of the Sulfonamide
-
To a stirred suspension of the N-(2-nitrobenzenesulfonyl) amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add the alkylating agent (e.g., an alkyl halide, 1.1 eq).
-
Heat the mixture to 60 °C and stir for 1-3 hours until completion.
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Step C: Deprotection of the Sulfonamide
-
To a solution of the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add thiophenol (2.5 eq) and potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the secondary amine.
Experimental Workflow
References
Comparative Yield Analysis of Reactions Involving N-(Allyloxy)-2-nitrobenzenesulfonamide: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Reaction Performance and Comparative Yields
Due to the absence of direct experimental data for N-(Allyloxy)-2-nitrobenzenesulfonamide, this section presents a comparative analysis of predicted yields for several potential reaction types. The predicted yields are based on reactions reported for compounds with similar functional groups, providing a reasonable expectation of performance.
| Reaction Type | Reagents and Conditions | Predicted Product | Predicted Yield (%) | Analogous Reaction Reference |
| [3+2] Dipolar Cycloaddition | Azide (e.g., Sodium Azide), suitable solvent | Triazole derivative | 60-95 | Reactions of allylic compounds with azides generally proceed with good to excellent yields.[1] |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | N-(Allyloxy)-2-aminobenzenesulfonamide | 85-95 | The reduction of aromatic nitro groups is typically a high-yielding transformation.[2][3] |
| Cleavage of N-O Bond | Reducing agent (e.g., SmI₂) | 2-Nitrobenzenesulfonamide | 70-90 | Reductive cleavage of N-O bonds in N-alkoxyamides has been shown to be efficient.[4] |
| Electrophilic Amination | Alkoxides (e.g., Sodium Methoxide) | N-Methoxy-2-nitrobenzenesulfonamide | 75-90 | N-Boc-O-alkylhydroxylamines can be synthesized in good to excellent yields via amination of alkoxides.[5] |
| Cleavage of Sulfonamide | Mg, MeOH, Ultrasonic conditions | Allylamine and 2-Nitrobenzenesulfonic acid | 80-95 | A mild and efficient cleavage of arenesulfonamides has been reported using magnesium in methanol.[6] |
Key Experimental Protocols Based on Analogous Reactions
The following are representative experimental protocols for reactions analogous to those proposed for this compound. These protocols can serve as a starting point for the development of specific procedures for the target molecule.
[3+2] Dipolar Cycloaddition with an Azide (Analogous Protocol)
In a round-bottom flask, the allylic substrate (1.0 mmol) is dissolved in a suitable solvent such as THF or a mixture of t-BuOH and water. Sodium azide (1.5 mmol) and a copper(I) catalyst (e.g., CuI, 5 mol%) are added. The reaction mixture is stirred at room temperature or heated, depending on the substrate's reactivity, and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding triazole.
Reduction of the Aromatic Nitro Group (Analogous Protocol)
The nitroaromatic compound (1.0 mmol) is dissolved in ethanol or ethyl acetate in a flask equipped with a magnetic stir bar. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the corresponding aniline, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.
Visualizing a Potential Reaction Pathway
The following diagram illustrates a potential synthetic pathway starting from this compound, highlighting the [3+2] dipolar cycloaddition and the subsequent reduction of the nitro group.
Caption: Proposed reaction pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]
- 4. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of N-(Allyloxy)-2-nitrobenzenesulfonamide: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of N-(Allyloxy)-2-nitrobenzenesulfonamide, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is intended for research and development use only.[1] As with many aromatic nitro compounds, it should be treated as a hazardous substance. Aromatic nitro compounds can be toxic and environmentally persistent.[2] The presence of an allyl group may also contribute to its reactivity and toxicity. Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong reducing agents, or alkaline substances, as this could lead to vigorous and potentially hazardous reactions.[3][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₅S |
| Molecular Weight | 258.25 g/mol [5][6] |
| Appearance | Light yellow crystalline powder[6] |
| Purity | ≥95%[5][7] |
| CAS Number | 359442-67-4[1][5] |
Experimental Protocols: Waste Disposal Workflow
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company, coordinated by your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
2. Labeling and Storage:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Contact Environmental Health and Safety (EHS): The first and most crucial step is to contact your institution's EHS department. They will provide specific guidance and procedures based on your local and national regulations.
-
Prepare for Pickup: Ensure the hazardous waste container is properly labeled and sealed. Complete any required waste pickup forms provided by your EHS department.
-
Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
Caption: Logical relationship of waste streams to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. chemscene.com [chemscene.com]
Personal protective equipment for handling N-(Allyloxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS: 359442-67-4). Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While specific hazard data for this compound is limited, related nitrobenzenesulfonamide compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, a cautious approach is necessary. The required Personal Protective Equipment (PPE) is summarized below.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves prior to use.[3][4] For handling hazardous drugs, double gloving is recommended.[3] |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn to prevent skin contact.[5] For more hazardous operations, an impervious disposable gown is recommended.[3] |
| Respiratory Protection | Use in a chemical fume hood or wear a suitable respirator | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[3][5] |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Ensure an eye-wash station and safety shower are readily accessible.[3]
Storage:
-
Protect from direct sunlight and sources of ignition.[3]
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Sweep up the solid material and place it into a suitable container for disposal.[1]
-
Avoid generating dust.
-
Do not let the chemical enter the environment.[1]
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste is generally classified as hazardous and should be handled by a licensed disposal company.
-
Empty containers should be rinsed thoroughly before disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
